Product packaging for H-Lys-Arg-OH(Cat. No.:CAS No. 29586-66-1)

H-Lys-Arg-OH

Número de catálogo: B1339198
Número CAS: 29586-66-1
Peso molecular: 302.37 g/mol
Clave InChI: NPBGTPKLVJEOBE-IUCAKERBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Lys-Arg is a synthetic dipeptide consisting of the amino acids lysine and arginine. In research, peptides containing lysine and arginine, particularly in sequences like Lys-Arg, are of significant interest as they are recognized cleavage sites for several important enzymes . Specifically, the Lys-Arg bond is a known cleavage site for enzymes such as plasma kallikrein (KLKB1), which plays roles in processes like blood coagulation and inflammatory response . This makes the Lys-Arg motif a valuable tool in enzymology studies and proteomic research for investigating protease activity and specificity. Furthermore, research into arginine and lysine-rich peptides highlights the importance of these cationic residues in biomolecular interactions. Studies on antimicrobial peptides have shown that sequences with high arginine content can enhance the peptide's ability to interact with bacterial membranes or translocate into cells to target intracellular components . The dipeptide can also serve as a fundamental building block in peptide synthesis and structure-activity relationship (SAR) studies. This product is provided as a solid and should be stored at -30°C to -10°C . It is purified by HPLC to ensure high quality for your research applications . FOR RESEARCH USE ONLY. Not for use in diagnostic procedures or in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N6O3 B1339198 H-Lys-Arg-OH CAS No. 29586-66-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N6O3/c13-6-2-1-4-8(14)10(19)18-9(11(20)21)5-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBGTPKLVJEOBE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567683
Record name L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29586-66-1
Record name L-Lysyl-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029586661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-LYSYL-L-ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX25W9VLX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lysylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

H-Lys-Arg-OH: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Lys-Arg-OH, or Lysyl-Arginine, is a dipeptide composed of the essential amino acids L-lysine and L-arginine. As a naturally occurring metabolite, this peptide is implicated in various physiological processes.[1][2] Its highly basic nature, owing to the side chains of its constituent amino acids, dictates its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and known biological roles of this compound, with a focus on its involvement in the mTOR signaling pathway.

Chemical Structure and Identification

The chemical structure of this compound features a peptide bond linking the alpha-carboxyl group of lysine to the alpha-amino group of arginine. The molecule possesses a free amino group at the N-terminus (from lysine), a free carboxyl group at the C-terminus (from arginine), and two basic side chains: the ε-amino group of lysine and the guanidinium group of arginine.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.

PropertyValueReference
Molecular Formula C₁₂H₂₆N₆O₃[1]
Molecular Weight 302.37 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]
CAS Number 29586-66-1[1]
pKa (α-COOH) ~2.2Estimated
pKa (α-NH₃⁺) ~9.0Estimated
pKa (Lysine side chain) ~10.5Estimated
pKa (Arginine side chain) ~12.5Estimated
Isoelectric Point (pI) ~11.0Calculated
LogP -4.7 (Computed)[1]
Solubility Soluble in water. The TFA salt form exhibits enhanced water solubility.[3]

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The following is a general protocol.

Workflow for Solid-Phase Peptide Synthesis of this compound

G Resin 1. Resin Swelling (e.g., Wang resin in DMF) Coupling_Arg 2. Coupling of Fmoc-Arg(Pbf)-OH Resin->Coupling_Arg Deprotection_Arg 3. Fmoc Deprotection (20% piperidine in DMF) Coupling_Arg->Deprotection_Arg Coupling_Lys 4. Coupling of Fmoc-Lys(Boc)-OH Deprotection_Arg->Coupling_Lys Deprotection_Lys 5. Fmoc Deprotection Coupling_Lys->Deprotection_Lys Cleavage 6. Cleavage and Side-Chain Deprotection (TFA cocktail) Deprotection_Lys->Cleavage Precipitation 7. Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Caption: General workflow for the SPPS of this compound.

Methodology:

  • Resin Preparation: A suitable resin for a C-terminal carboxylic acid, such as Wang resin, is swelled in a non-polar solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling (Arginine): The first amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling reagent (e.g., HBTU/DIPEA) and coupled to the resin. The Pbf protecting group on the arginine side chain prevents side reactions.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of arginine is removed using a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling (Lysine): The second amino acid, Fmoc-Lys(Boc)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound arginine. The Boc group protects the lysine side chain.

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminus of lysine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the Pbf and Boc side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[6]

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed to remove scavengers and byproducts.[4]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the basic nature of this compound, RP-HPLC with an acidic mobile phase is the standard method for purification.[7][8]

Methodology:

  • Column: A preparative C18 column is typically used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. A shallow gradient is often employed for better resolution.

  • Detection: The peptide is detected by UV absorbance at 210-220 nm.[7]

  • Fraction Collection: Fractions corresponding to the major peak are collected.

  • Analysis: The purity of the collected fractions is confirmed by analytical RP-HPLC and the identity is verified by mass spectrometry.

  • Lyophilization: Pure fractions are pooled and lyophilized.

Biological and Pharmacological Properties

This compound is a dipeptide with emerging biological significance. Its constituent amino acids, lysine and arginine, are known to be involved in a variety of cellular processes.

Role in mTOR Signaling Pathway

Recent studies have highlighted the role of both lysine and arginine in the regulation of the mechanistic target of rapamycin (mTOR) signaling pathway.[9][10] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[9] Arginine, in particular, has been identified as a direct activator of mTOR.[11][12] The activation of the mTOR pathway by these amino acids can promote muscle hypertrophy.[9][10]

Diagram of the mTOR Signaling Pathway Activated by Lysine and Arginine

mTOR_Pathway LysArg This compound Akt Akt LysArg->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy leads to

Caption: Simplified mTOR signaling pathway activated by this compound.

This signaling cascade suggests that this compound could play a role in anabolic processes, making it a molecule of interest in fields such as sports nutrition and regenerative medicine.

Involvement in Nitric Oxide Synthesis

Arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule, in a reaction catalyzed by nitric oxide synthase (NOS).[13][14][15] Lysine can act as a competitive inhibitor of the cationic amino acid transporters (CATs) that are responsible for arginine uptake into cells.[16] Therefore, the Lys-Arg dipeptide could have complex effects on NO production, potentially influencing both substrate availability and transport.

Clinical Significance

L-lysyl-L-arginine is currently under investigation in a clinical trial to evaluate its efficacy and safety in patients with advanced gastroenteropancreatic neuroendocrine tumors (GEP-NET).[1] This highlights the potential therapeutic applications of this dipeptide.

Conclusion

This compound is a dipeptide with distinct physicochemical properties stemming from its basic amino acid composition. Standard solid-phase synthesis and HPLC purification methods can be employed for its production. Emerging research points towards its significant role in regulating key cellular signaling pathways such as the mTOR pathway, with potential implications for muscle growth and other physiological processes. Further investigation into its biological functions and therapeutic potential is warranted.

References

The Biological Function of Lysyl-Arginine Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide lysyl-arginine (Lys-Arg or KR), composed of two basic amino acids, is a molecule of interest in biochemistry and pharmacology. While the individual roles of lysine and arginine in cellular processes are well-documented, the specific biological functions of the free Lys-Arg dipeptide are less characterized. However, a significant body of research has focused on a peptidomimetic derived from lysine and arginine that demonstrates potent biological activity by mimicking the Arg-Gly-Asp (RGD) cell adhesion sequence. This guide provides an in-depth look at the known biological functions, experimental data, and relevant protocols associated with the Lys-Arg dipeptide and its derivatives, with a primary focus on its role in cell adhesion and its potential in drug development.

Core Biological Function: RGD Mimicry and Integrin-Mediated Cell Adhesion

The most prominent biological function attributed to a Lys-Arg-based molecule is its ability to act as a peptidomimetic of the RGD sequence. The RGD motif is a critical cell recognition site found in many extracellular matrix (ECM) proteins, and it mediates cell attachment by binding to integrin receptors on the cell surface.

A synthesized peptidomimetic, 2-amino-6-[(2-amino-5{guanidino}pentanoyl) amino] hexanoic acid, created from lysine and arginine, has been shown to promote integrin-mediated cell adhesion.[1] When this Lys-Arg peptidomimetic is immobilized on a solid substrate, it facilitates cell attachment in a manner similar to surfaces coated with the RGD-containing peptide, GRGDSP.[1] This interaction is competitively inhibited by soluble RGD peptides, confirming that the Lys-Arg peptidomimetic engages with the same integrin binding sites.[1]

This RGD mimicry has significant implications for tissue engineering and the development of biomaterials that can support cell adhesion, proliferation, and long-term growth.[2]

Signaling Pathway

The binding of the Lys-Arg peptidomimetic to integrins is expected to initiate intracellular signaling cascades analogous to those triggered by natural RGD-containing ligands. This pathway is fundamental to cell survival, growth, and migration.

RGD_Mimic_Signaling LysArg Lys-Arg Peptidomimetic (Immobilized) Integrin Integrin Receptor (e.g., αvβ3) LysArg->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates Actin Actin Cytoskeleton Reorganization FAK->Actin Leads to Proliferation Cell Proliferation & Survival FAK->Proliferation Promotes Src->FAK

Figure 1: Proposed signaling pathway for Lys-Arg peptidomimetic-mediated cell adhesion. (Max Width: 760px)

Quantitative Data

Currently, there is a lack of extensive quantitative data in the public domain specifically for the free Lys-Arg dipeptide's biological interactions. The available data primarily relates to the RGD peptidomimetic and larger peptides containing Lys-Arg sequences.

ParameterMoleculeValueAssayReference
Cell AdhesionLys-Arg PeptidomimeticSimilar to GRGDSPFibroblast Adhesion Assay[1]
Proteolytic StabilityLys-Arg PeptidomimeticHighly StableProtease Degradation Assay[1]

Other Potential Biological Roles

While the RGD mimicry is the most clearly defined function, the presence of lysine and arginine suggests other potential biological activities for the Lys-Arg dipeptide, drawing from the known functions of its constituent amino acids and related peptides.

  • Antimicrobial Activity : Peptides rich in arginine and lysine are known for their antimicrobial properties.[3] These cationic peptides can interact with and disrupt negatively charged bacterial membranes.

  • Wound Healing : Arginine is a precursor for nitric oxide and polyamines, which are crucial for collagen deposition and cell proliferation during wound healing.[4][5][6] Lysine is also essential for collagen cross-linking. While not directly demonstrated for the dipeptide, it is a plausible area of investigation.

Experimental Protocols

Cell Adhesion Assay

This protocol is adapted from methodologies used to assess cell adhesion to peptide-coated surfaces.[2]

Objective: To determine the ability of immobilized Lys-Arg dipeptide or peptidomimetic to support cell adhesion.

Methodology:

  • Surface Preparation:

    • Chemically derivatize polyacrylamide gel surfaces with N-succinimidyl active esters.

    • Covalently immobilize the Lys-Arg dipeptide or peptidomimetic onto the activated gel surfaces at varying concentrations (e.g., 0-20 nmol/cm²).

    • Use a non-adhesive peptide as a negative control.

  • Cell Seeding:

    • Plate fibroblast cells (e.g., Balb/c 3T3) onto the peptide-derivatized surfaces in a serum-free medium.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator.

  • Quantification of Adhesion:

    • Gently wash the surfaces to remove non-adherent cells.

    • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a dye such as crystal violet.

    • Elute the dye and measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the number of adherent cells.

Cell_Adhesion_Workflow Start Start Prep Prepare Peptide-Coated Surfaces Start->Prep Seed Seed Fibroblasts Prep->Seed Incubate Incubate (e.g., 1-4h, 37°C) Seed->Incubate Wash Wash to Remove Non-Adherent Cells Incubate->Wash FixStain Fix and Stain Adherent Cells Wash->FixStain Quantify Quantify Adhesion (Absorbance Reading) FixStain->Quantify End End Quantify->End

Figure 2: Workflow for a typical cell adhesion assay. (Max Width: 760px)
Proteolytic Stability Assay

This protocol is a generalized method to assess the stability of peptides in a biological matrix.[7]

Objective: To evaluate the resistance of the Lys-Arg dipeptide or peptidomimetic to enzymatic degradation.

Methodology:

  • Incubation:

    • Incubate the Lys-Arg dipeptide or peptidomimetic at a known concentration in fresh blood, serum, or plasma at 37°C.

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation:

    • Stop the enzymatic reaction by adding a precipitation agent (e.g., ethanol/acetonitrile mixture).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the remaining peptide.

  • Analysis:

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Detect the peptide by monitoring absorbance at 214 nm.

    • Quantify the peak area corresponding to the intact peptide at each time point relative to the zero time point to determine the degradation rate and half-life.

Drug Development and Clinical Relevance

The Lys-Arg dipeptide is currently under investigation in a clinical trial (NCT03972488) for its use in patients with advanced gastroenteropancreatic neuroendocrine tumors (GEP-NET).[8] In this context, it is likely used to protect the kidneys during peptide receptor radionuclide therapy (PRRT), a role often filled by infusions of lysine and arginine.

The high stability of the Lys-Arg peptidomimetic against proteolysis makes it an attractive candidate for therapeutic applications where RGD-mediated cell adhesion is desired.[1] This includes the development of coatings for medical implants to improve biocompatibility and tissue integration, as well as in therapeutic strategies for wound healing and tissue regeneration.[4][9]

Conclusion

The primary, well-characterized biological function of a lysyl-arginine-derived molecule is its action as a potent and stable RGD peptidomimetic that promotes integrin-mediated cell adhesion. While the free Lys-Arg dipeptide is a known metabolite and is used in clinical settings, its specific signaling roles and biological activities remain an area for further investigation. The inherent properties of its constituent amino acids suggest potential, yet unconfirmed, roles in antimicrobial defense and wound healing. Future research is needed to fully elucidate the biological functions of the free lysyl-arginine dipeptide and to harness the therapeutic potential of its more stable peptidomimetic derivatives.

References

The Discovery and History of H-Lys-Arg-OH: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Lys-Arg-OH, composed of the amino acids Lysine and Arginine, represents a fundamental building block in the landscape of peptide science. While not as extensively studied as a standalone signaling molecule, its history is intrinsically linked to the foundational advancements in peptide chemistry, protein sequencing, and our understanding of enzymatic processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving understanding of this compound, tailored for the scientific community.

Early Context: The Dawn of Peptide Science

The story of this compound begins within the broader history of peptide research. The early 20th century marked a pivotal period in biochemistry with Emil Fischer's groundbreaking work. In 1901, he reported the synthesis of the first dipeptide, glycylglycine, and a few years later, in 1902, he and Franz Hofmeister independently proposed the revolutionary concept of the peptide bond—the amide linkage connecting amino acids to form proteins.[1][2] This laid the theoretical and practical groundwork for the synthesis and study of all peptides, including this compound.

The subsequent decades saw a burgeoning of research into protein structure and function. A significant milestone was the development of methods to break down proteins into smaller, more manageable peptide fragments for analysis. The discovery and characterization of proteolytic enzymes, such as trypsin, which specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues, were crucial.[3] This enzymatic specificity meant that Lys-Arg sequences would be common products of protein digestion, making their identification and characterization a key aspect of early protein sequencing efforts.

The Advent of Synthesis and Identification

While a definitive "discovery" paper for the isolated tripeptide this compound is not readily identifiable in historical records, its synthesis became feasible with the advancements in peptide chemistry. The development of protecting groups for amino acid side chains and the refinement of coupling reagents were critical steps.

Early Synthetic Approaches

The first chemical synthesis of peptides was performed in solution, a laborious process that involved the stepwise addition of protected amino acids.[2][4] The synthesis of a tripeptide like this compound would have involved protecting the amino and carboxyl groups of the individual lysine and arginine amino acids, activating the carboxyl group of lysine, coupling it to arginine, and then repeating the process to add the final amino acid, followed by deprotection.

The Merrifield Revolution: Solid-Phase Peptide Synthesis

A paradigm shift in peptide synthesis occurred in the early 1960s with the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, a discovery for which he was awarded the Nobel Prize in Chemistry in 1984.[5] This technique, where the peptide is assembled on an insoluble polymer support, dramatically simplified and accelerated the synthesis process. The first automated peptide synthesizer was developed based on this methodology in the mid-1960s.[2] It is highly probable that this compound, as a simple tripeptide, was synthesized using these early manual or automated SPPS methods, likely as a model compound or as part of a larger research effort into peptide chemistry.

Characterization and Analysis: The Chemist's Toolkit

The confirmation of the structure and purity of synthesized this compound, as with any peptide, relied on the development of sophisticated analytical techniques.

Chromatography

The ability to separate and purify peptides was fundamental to their study. Early chromatographic techniques, including paper and column chromatography, were instrumental in isolating dipeptides and other small peptides from complex mixtures, such as those resulting from protein hydrolysis.[6] The development of high-performance liquid chromatography (HPLC) in the 1970s provided a powerful tool for the high-resolution separation and purification of peptides like this compound.[5]

Mass Spectrometry

Mass spectrometry (MS) has been a cornerstone of peptide and protein analysis. Early applications in the mid-20th century were limited to smaller, more volatile molecules. However, the development of "soft" ionization techniques, namely Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) in the 1980s, revolutionized the analysis of biomolecules.[7][8] These methods allowed for the accurate mass determination of peptides and, when coupled with tandem mass spectrometry (MS/MS), could be used to determine their amino acid sequence.

Table 1: Mass Spectrometric Data for this compound

ParameterValue
Molecular Formula C₁₈H₃₅N₉O₄
Monoisotopic Mass 445.2816 g/mol
Average Mass 445.54 g/mol

Note: The exact mass may vary slightly depending on the isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy emerged as a powerful tool for elucidating the three-dimensional structure of molecules in solution. The first NMR spectrum of a protein was recorded in the late 1950s.[9] While a simple tripeptide like this compound would not have a complex folded structure, NMR would have been used to confirm its covalent structure and study the conformation of its backbone and side chains. Early NMR studies of peptides focused on understanding the fundamental properties of the peptide bond and the influence of amino acid side chains on local conformation.[10][11]

Biological Significance and Modern Context

While this compound itself is not widely recognized as a primary signaling molecule, the Lys-Arg motif is of immense biological importance.

  • Enzymatic Cleavage Sites: As mentioned, the Lys-Arg sequence is a primary recognition and cleavage site for the enzyme trypsin. This has been fundamental to protein sequencing and is a key step in "bottom-up" proteomics, where proteins are digested into peptides for mass spectrometric analysis.[3]

  • Protein Processing: Many bioactive peptides and hormones are synthesized as larger precursor proteins (prohormones or propeptides) that are subsequently cleaved at specific sites, often containing basic amino acid pairs like Lys-Arg, to release the active molecule.

  • Antimicrobial Peptides: Lysine and arginine residues are frequently found in antimicrobial peptides (AMPs). Their positively charged side chains are crucial for interacting with and disrupting the negatively charged membranes of bacteria.[12][13]

  • Metabolite: The dipeptide L-lysyl-L-arginine is recognized as a metabolite.[14]

Experimental Protocols

The synthesis and analysis of this compound would follow standard and well-established laboratory procedures.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The chemical synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: A simplified workflow for the solid-phase synthesis of this compound.

Detailed Steps:

  • Resin Preparation: An appropriate solid support, such as a Rink Amide or Wang resin, is swelled in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The first protected amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound arginine using a solution of piperidine in DMF.

  • Second Amino Acid Coupling: The next protected amino acid, Fmoc-Lys(Boc)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound arginine.

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal lysine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Pbf on Arg and Boc on Lys) are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final this compound product are confirmed by analytical HPLC and mass spectrometry.

Enzymatic Generation and Identification

The generation of this compound from a protein source for analytical purposes involves enzymatic digestion followed by separation and identification.

Caption: Workflow for generating and identifying this compound from a protein.

Conclusion

The history of the tripeptide this compound is not one of a singular, celebrated discovery but rather a narrative woven into the fabric of peptide science's evolution. Its existence was implied by the discovery of its constituent amino acids and the peptide bond. Its synthesis became a reality with the development of robust chemical methods, and its identification from natural sources was made possible by the advent of specific enzymatic cleavage and sophisticated analytical instrumentation. While it may not be a headline-grabbing molecule, this compound serves as a testament to the fundamental principles of peptide chemistry and its enduring importance in our quest to understand the molecular basis of life.

References

The Pivotal Role of the Lys-Arg (KR) Sequence in Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide sequence Lysine-Arginine (KR), composed of two basic amino acids, is a critical motif in a vast array of protein interactions and cellular processes. Its unique physicochemical properties, including a positive charge at physiological pH and the distinct structural characteristics of its constituent residues, dictate its involvement in a multitude of functions ranging from protein stability and solubility to specific recognition sites for post-translational modifications and proteolytic cleavage. This technical guide provides an in-depth exploration of the structural and functional significance of the KR sequence, its role in key signaling pathways, and detailed experimental methodologies for its investigation. Quantitative data from various studies are summarized to offer a comparative perspective on the binding affinities and kinetics involving this crucial dipeptide motif. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and target KR-mediated protein interactions.

Structural and Functional Significance of the Lys-Arg Sequence

Lysine (Lys, K) and Arginine (Arg, R) are both positively charged amino acids, a feature that underpins their frequent location on protein surfaces where they can engage in electrostatic interactions.[1] Despite this shared characteristic, their side chains possess distinct structural and chemical properties that lead to different functional roles in protein interactions.

1.1. Differential Contributions to Protein Stability and Solubility

While both lysine and arginine contribute to the overall positive charge of a protein, their impact on protein stability and solubility differs. Arginine's guanidinium group, with its ability to form a more extensive network of hydrogen bonds and salt bridges, is often over-represented in functional protein-protein and protein-nucleic acid interfaces.[2][3] This property also contributes to arginine's role in stabilizing protein structures.[1] Conversely, a higher lysine-to-arginine ratio is often associated with increased protein solubility.[1][2][3] This suggests that while arginine is favored for creating specific, stable interactions, lysine is preferred in regions where high concentrations and solubility are required.[2][3]

1.2. The KR Motif as a Recognition Site

The Lys-Arg sequence itself often serves as a specific recognition motif for various cellular processes.

Post-Translational Modifications (PTMs)

Both lysine and arginine are subject to a wide range of post-translational modifications (PTMs) that can modulate protein function, localization, and interactions.[4][5][6][7][8] Lysine can undergo acetylation, methylation, ubiquitination, and succinylation, among others, while arginine can be methylated or converted to citrulline.[5][7] The presence of a KR sequence can influence the accessibility of these residues to modifying enzymes, thereby acting as a regulatory hotspot. For instance, the modification of one residue within the KR motif can allosterically affect the modification of the adjacent residue or alter the binding surface for interacting proteins.

Proteolytic Cleavage

The KR sequence is a well-established cleavage site for several proteases. This is particularly important in the processing of precursor proteins into their mature, active forms.

  • Trypsin: This digestive enzyme cleaves peptide chains at the carboxyl side of lysine and arginine residues.[9]

  • KEX2 Protease: In yeast and other eukaryotes, the KEX2 family of proprotein convertases recognizes and cleaves at the C-terminus of dibasic sites, with KR being a canonical recognition sequence.[10] This is crucial for the maturation of many secreted proteins and peptide hormones.

  • Other Endoproteinases: Endoproteinase Arg-C specifically cleaves at the C-terminal side of arginine residues.[11]

The specificity of these proteases for the KR motif is fundamental to numerous biological processes, including hormone activation, zymogen processing, and viral protein maturation.

Role of the Lys-Arg Sequence in Signaling Pathways

The KR motif is integral to the regulation of several critical signaling pathways, often by mediating protein-protein interactions that are essential for signal propagation.

2.1. VCP/p97-Mediated Protein Quality Control

An arginine/lysine-rich motif is a key recognition site for the molecular chaperone Valosin-Containing Protein (VCP/p97).[12] VCP/p97 is involved in a multitude of cellular processes, including protein degradation through the ubiquitin-proteasome system. The interaction between the KR-containing motif in a substrate protein and VCP/p97 can modulate the substrate's aggregation and degradation. For example, in the context of the polyglutamine protein ataxin-3, a KR-rich motif serves as a VCP interaction site, and this interaction influences the fibrillogenesis of pathogenic forms of ataxin-3.[12]

VCP_Ataxin3_Interaction cluster_VCP VCP/p97 Chaperone Complex cluster_Ataxin3 Ataxin-3 Protein VCP VCP/p97 KR_motif KR-rich Motif VCP->KR_motif recognizes Atx3 Ataxin-3 Atx3->KR_motif PolyQ PolyQ Tract Atx3->PolyQ KR_motif->Atx3 modulates fibrillogenesis

VCP/p97 recognition of the KR motif in Ataxin-3.

2.2. Akt/mTOR Signaling Pathway

The levels of intracellular arginine and lysine can influence the Akt/mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[13] Both amino acids have been shown to activate the mTOR pathway, leading to increased protein biosynthesis and potentially contributing to processes like skeletal muscle hypertrophy.[13] This regulation is crucial for cellular responses to nutrient availability.

Akt_mTOR_Signaling LysArg Lysine & Arginine Akt Akt LysArg->Akt activate mTOR mTOR Akt->mTOR activate P70S6K p70S6K mTOR->P70S6K activate Protein_Synthesis Protein Synthesis (e.g., Muscle Hypertrophy) P70S6K->Protein_Synthesis promote

Influence of Lysine and Arginine on the Akt/mTOR pathway.

Quantitative Analysis of KR-Mediated Interactions

The strength of protein interactions involving the KR motif can be quantified using various biophysical techniques. The dissociation constant (KD) is a common metric for binding affinity, with lower values indicating a stronger interaction.

Interacting PartnersKR-containing Peptide/ProteinExperimental MethodBinding Affinity (KD)Reference
MDM2SWIB domainp53-derived peptideSystematic Intracellular Motif-Binding Analysis (SIMBA)~5-100 µM[14][15]
Tankyrase ARC domain3BP2-derived peptideIn vitro binding assay~10-fold stronger than NUMB peptide[15]
Cation-π InteractionsLysine-AreneQuantum Chemical Calculations3.6 kcal mol-1 (in dielectric medium)[16]
Cation-π InteractionsArginine-AreneQuantum Chemical Calculations3.2 kcal mol-1 (in dielectric medium)[16]

Note: The binding affinities can vary significantly depending on the specific protein context and experimental conditions.

Experimental Protocols for Studying KR Interactions

A variety of experimental methods can be employed to investigate the role of the KR sequence in protein interactions. The choice of method depends on the specific research question, such as identifying interaction partners, quantifying binding affinities, or analyzing cleavage events.

4.1. Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners

Co-IP is a widely used technique to identify proteins that interact with a protein of interest (the "bait") in a cellular context.

Protocol:

  • Cell Lysis: Lyse cells expressing the bait protein containing the KR sequence using a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clearing: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-bait protein-prey protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting protein ("prey") or by mass spectrometry to identify unknown interaction partners.

CoIP_Workflow Start Cell Lysate (containing KR-protein complex) Preclear Pre-clear with control beads Start->Preclear IP Incubate with bait-specific antibody Preclear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash to remove non-specific binders Capture->Wash Elute Elute protein complex Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze Protease_Cleavage_Assay Start Purified KR-Protein + Protease Incubate Incubate at optimal temperature Start->Incubate Timepoints Take samples at time points Incubate->Timepoints Stop Stop reaction Timepoints->Stop Analyze Analyze by SDS-PAGE Stop->Analyze

References

H-Lys-Arg-OH: An In-depth Technical Guide on its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Arg-OH, composed of L-lysine and L-arginine, is a molecule of significant interest in cellular biology and drug development due to the established bioactive roles of its constituent amino acids. While direct, in-depth research on the specific mechanism of action of the this compound dipeptide is limited, a comprehensive understanding of its likely cellular effects can be extrapolated from the extensive studies on L-lysine, L-arginine, and the general properties of short cationic peptides. This technical guide synthesizes the available evidence to present a putative mechanism of action for this compound, focusing on its impact on key cellular signaling pathways, its potential as a cell-penetrating and antimicrobial agent, and its influence on specialized cell types.

Core Cellular Mechanisms of Action

The biological activity of this compound is predicted to be multifaceted, primarily driven by the cationic and bioactive nature of its lysine and arginine residues.

Activation of the mTOR Signaling Pathway

A substantial body of evidence indicates that both L-lysine and L-arginine are potent activators of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid availability.[3] It is highly probable that this compound, upon cellular uptake or extracellular interaction, contributes to the amino acid pool that signals to mTORC1.

Activation of mTORC1 by lysine and arginine initiates a cascade of downstream phosphorylation events, including the phosphorylation of p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3] This leads to an increase in protein translation and ribosome biogenesis, ultimately promoting cell growth and proliferation.[1][3] Studies in bovine myocytes have demonstrated a dose-dependent increase in the phosphorylation of mTOR and p70S6K in response to both arginine and lysine supplementation, suggesting that this compound could play a significant role in promoting muscle hypertrophy.[1]

mTOR_Signaling_Pathway Amino_Acid_Pool Intracellular Amino Acid Pool mTORC1 mTORC1 Amino_Acid_Pool->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when active) Relieves inhibition (when phosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Figure 1: Proposed mTOR signaling activation by this compound.

Interaction with Cell Membranes: Antimicrobial and Cell-Penetrating Properties

Short cationic peptides are known for their ability to interact with and disrupt microbial cell membranes, a key mechanism of their antimicrobial activity.[4][5][6] The positively charged lysine and arginine residues of this compound are expected to electrostatically interact with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids.[4][5][6] This interaction can lead to membrane destabilization, pore formation, and ultimately cell death.[4][5][6]

Furthermore, the properties that confer antimicrobial activity also underpin the ability of certain peptides to act as cell-penetrating peptides (CPPs).[5] Arginine-rich peptides, in particular, are well-documented CPPs.[7] It is plausible that this compound possesses cell-penetrating capabilities, allowing it to be internalized by mammalian cells. This uptake is likely mediated by direct membrane translocation or through endocytic pathways.[7]

Antimicrobial_Mechanism Bacterial_Membrane Bacterial Cell Membrane (Anionic) Electrostatic_Interaction Electrostatic Interaction Bacterial_Membrane->Electrostatic_Interaction Membrane_Destabilization Membrane Destabilization Electrostatic_Interaction->Membrane_Destabilization Pore_Formation Pore Formation Membrane_Destabilization->Pore_Formation Cell_Death Cell Death Pore_Formation->Cell_Death

Figure 2: Proposed antimicrobial mechanism of this compound.

Influence on Osteoblast Activity

In vitro studies on human osteoblasts have shown that both L-arginine and L-lysine positively influence cell function, suggesting a role for this compound in bone metabolism.[8] L-arginine supplementation has been found to significantly increase the production of alkaline phosphatase (ALP), nitric oxide (NO), and type I collagen (PICP), all of which are important markers of osteoblast activity and bone formation.[8] L-lysine has been shown to primarily affect osteoblast proliferation.[8] The simultaneous administration of both amino acids demonstrated a synergistic effect in reducing the levels of interleukin-6 (IL-6), a cytokine associated with bone resorption.[8]

Potential for Integrin-Mediated Signaling

While direct evidence is lacking, there is a possibility that this compound could interact with integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions. This hypothesis is based on findings that a bioconjugate of lysine and arginine can mimic the biological activity of Arg-Gly-Asp (RGD) peptides, which are well-known ligands for many integrins.[9] Such an interaction could potentially trigger intracellular signaling cascades that influence cell adhesion, migration, and survival.

Quantitative Data on the Effects of L-Lysine and L-Arginine

The following tables summarize quantitative data from studies on the individual amino acid components of this compound.

Table 1: Effects of L-Arginine and L-Lysine on mTOR Pathway Activation in Bovine Myocytes [1]

TreatmentConcentration (µM)p-mTOR/mTOR (relative abundance)p-P70S6K/P70S6K (relative abundance)
Control01.001.00
L-Arginine601.521.68
L-Arginine1202.15 2.25
L-Lysine501.351.45
L-Lysine1001.781.95

*p < 0.05, **p < 0.01 compared to control.

Table 2: Effects of L-Arginine and L-Lysine on Human Osteoblast Function [8]

ParameterControlL-Arginine (0.625 mg/ml)L-Lysine (0.587 mg/ml)L-Arg + L-Lys
ALP (U/L)15.2 ± 1.825.4 ± 2.1 16.1 ± 1.526.3 ± 2.3
NO (µmol/L)2.8 ± 0.45.1 ± 0.6 3.1 ± 0.55.5 ± 0.7
PICP (ng/ml)125 ± 15210 ± 22 135 ± 18225 ± 25
IL-6 (pg/ml)45.3 ± 5.230.1 ± 3.5*42.5 ± 4.825.8 ± 2.9
Proliferation (MTT)100%115%145%155%**

*p < 0.05, **p < 0.01 compared to control.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below as a reference for researchers investigating the effects of this compound.

Western Blotting for mTOR Pathway Analysis
  • Cell Culture and Treatment: Plate bovine myocytes in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 12 hours. Treat cells with varying concentrations of this compound for the desired time points.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated mTOR and p70S6K overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.

MTT Assay for Cell Proliferation
  • Cell Seeding: Seed human osteoblasts in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

Experimental_Workflow Cell_Culture Cell Culture (e.g., Myocytes, Osteoblasts) Treatment Treat with this compound (Varying concentrations and times) Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot (mTOR Pathway) Endpoint_Assays->Western_Blot Signaling MTT_Assay MTT Assay (Proliferation) Endpoint_Assays->MTT_Assay Viability MIC_Assay MIC Assay (Antimicrobial Activity) Endpoint_Assays->MIC_Assay Microbiology Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis MTT_Assay->Data_Analysis MIC_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: General experimental workflow for studying this compound.

Conclusion and Future Directions

Future research should focus on directly investigating the effects of the this compound dipeptide on various cell types to confirm these putative mechanisms. Key areas of investigation should include its cellular uptake efficiency, its precise role in modulating the mTOR pathway, its efficacy as an antimicrobial agent against a range of pathogens, and its potential for integrin binding and subsequent signaling. Such studies will be crucial for fully elucidating the therapeutic potential of this promising dipeptide.

References

The Endogenous Lys-Arg Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Potential Physiological Significance of Lysyl-Arginine

Introduction

The dipeptide Lys-Arg, formed from the essential amino acid L-lysine and the semi-essential amino acid L-arginine, is a recognized metabolite with emerging interest in the scientific community.[1][2] While its constituent amino acids are well-characterized for their critical roles in protein synthesis, cellular signaling, and metabolic pathways, the specific biological functions and natural distribution of the Lys-Arg dipeptide remain an area of active investigation. This technical guide provides a comprehensive overview of the current knowledge surrounding the Lys-Arg dipeptide, intended for researchers, scientists, and drug development professionals. The document summarizes available data, outlines detailed experimental protocols for its study, and explores its potential physiological relevance.

Natural Occurrence and Biosynthesis

Direct quantitative data on the natural occurrence of the Lys-Arg dipeptide in various tissues and biological fluids is currently limited in publicly available research. However, its presence as a metabolite suggests it is an endogenous compound.[1][2] The generation of dipeptides in biological systems can be attributed to two primary processes: the partial hydrolysis of larger polypeptides and the direct enzymatic synthesis from free amino acids.

Potential Biosynthetic Pathways

The precise enzymatic machinery responsible for the direct synthesis of the Lys-Arg dipeptide has not yet been definitively identified. However, several enzymatic pathways are known to catalyze the formation of dipeptides:

  • Aminoacyl-tRNA Synthetases (ARSs): These enzymes, primarily known for charging tRNAs with their cognate amino acids for protein synthesis, have been shown to catalyze the formation of dipeptides under certain conditions.[1][3][4] It is plausible that a specific ARS or a related enzyme could mediate the ATP-dependent condensation of lysine and arginine.

  • Cyclodipeptide Synthases (CDPSs): This family of enzymes utilizes aminoacyl-tRNAs to synthesize cyclodipeptides, which can be further processed into linear dipeptides.[5]

  • Carnosinase Synthase (ATPGD1): While primarily responsible for the synthesis of carnosine (β-alanyl-L-histidine), this enzyme has demonstrated a degree of substrate promiscuity, showing some activity with L-lysine and L-arginine.[6]

A proposed biosynthetic pathway for the Lys-Arg dipeptide is illustrated below.

Lys L-Lysine Dipeptide_Synthetase Putative Dipeptide Synthetase (e.g., ARS-like) Lys->Dipeptide_Synthetase Arg L-Arginine Arg->Dipeptide_Synthetase ATP ATP ATP->Dipeptide_Synthetase Lys_Arg Lys-Arg Dipeptide Dipeptide_Synthetase->Lys_Arg AMP_PPi AMP + PPi Dipeptide_Synthetase->AMP_PPi

Figure 1: Proposed enzymatic synthesis of Lys-Arg dipeptide.

Generation from Protein Degradation

The degradation of intracellular and extracellular proteins is another likely source of endogenous dipeptides. Two major cellular systems are responsible for protein catabolism:

  • The Ubiquitin-Proteasome System: This pathway primarily degrades short-lived and abnormal proteins into smaller peptides, which can range from 2 to 24 amino acids in length.[7][8][9] These peptides are then further hydrolyzed into smaller peptides and free amino acids by various peptidases.

  • The Lysosomal System: Lysosomes contain a host of proteases and peptidases that degrade long-lived proteins, organelles, and extracellular proteins taken up by endocytosis.[10][11][12][13] The breakdown of proteins within lysosomes can generate a pool of di- and tripeptides that are subsequently transported into the cytoplasm.

Proteins Cellular Proteins Proteasome Proteasome Proteins->Proteasome Lysosome Lysosome Proteins->Lysosome Polypeptides Polypeptides Proteasome->Polypeptides Lysosome->Polypeptides Dipeptidases Dipeptidases Polypeptides->Dipeptidases Lys_Arg Lys-Arg Dipeptide Dipeptidases->Lys_Arg Amino_Acids Free Amino Acids Dipeptidases->Amino_Acids

Figure 2: Potential generation of Lys-Arg from protein degradation.

Quantitative Analysis of Lys-Arg Dipeptide

To date, no studies have published specific quantitative data for endogenous Lys-Arg dipeptide concentrations in biological tissues. The development of a robust and sensitive analytical method is crucial for elucidating its distribution and physiological relevance. Based on established methods for the quantification of other dipeptides, a UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is proposed.

Experimental Protocol: UPLC-MS/MS Quantification of Lys-Arg

This protocol is adapted from a validated method for the analysis of 36 other dipeptides and would require optimization and validation for Lys-Arg.[10][12]

1. Sample Preparation (from Tissue)

  • Accurately weigh 10-20 mg of frozen tissue.

  • Add 500 µL of ice-cold extraction buffer (e.g., 80% methanol in water) containing an appropriate internal standard (e.g., a stable isotope-labeled Lys-Arg).

  • Homogenize the tissue using a bead-beater or sonicator on ice.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of mobile phase A for UPLC-MS/MS analysis.

2. Derivatization (Optional but Recommended for Improved Chromatography)

  • Derivatization with reagents such as AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) can improve chromatographic retention and ionization efficiency.[10][12] Follow the manufacturer's protocol for derivatization of the reconstituted extract.

3. UPLC-MS/MS Parameters

  • UPLC System: A high-pressure liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase column suitable for polar analytes, such as a C18 or HILIC column (e.g., ACQUITY UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from 5% to 95% B over approximately 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Proposed MRM Transitions for Lys-Arg Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lys-Arg303.2174.1 (Arginine immonium ion)To be optimized
129.1 (Lysine immonium ion)To be optimized
70.1 (Arginine side chain fragment)To be optimized
Lys-Arg (Internal Standard, e.g., ¹³C₆,¹⁵N₄-Lys-Arg)313.2179.1To be optimized

Note: The exact m/z values and collision energies will need to be determined experimentally using a synthesized Lys-Arg standard.

cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MS Mass Spectrometry (MRM) UPLC->MS Data Data Analysis MS->Data Lys_Arg Lys-Arg Dipeptide PepT Peptide Transporter (e.g., PepT1/SLC15A1) Lys_Arg->PepT Lys_Arg_intra Intracellular Lys-Arg PepT->Lys_Arg_intra Dipeptidase Dipeptidase Lys_Arg_intra->Dipeptidase Lys L-Lysine Dipeptidase->Lys Arg L-Arginine Dipeptidase->Arg mTORC1 mTORC1 Lys->mTORC1 Arg->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Lys_Arg Lys-Arg Dipeptide Dipeptidase Dipeptidase Lys_Arg->Dipeptidase Arg L-Arginine Dipeptidase->Arg NOS Nitric Oxide Synthase (NOS) Arg->NOS NO Nitric Oxide (NO) NOS->NO Citulline Citulline NOS->Citulline Physiological_Effects Vasodilation, Neurotransmission, Immune Response NO->Physiological_Effects Citrulline L-Citrulline

References

An In-depth Technical Guide to the Theoretical Properties of H-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Arg-OH, composed of L-lysine and L-arginine, is a molecule of significant interest in biochemical and pharmaceutical research. Its structure, featuring two basic amino acid residues, imparts unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core theoretical properties of this compound, including its physicochemical characteristics, potential biological functions, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The theoretical physicochemical properties of this compound have been largely determined through computational models. While experimental data for this specific dipeptide is limited in publicly available literature, the following tables summarize the most relevant computed and extrapolated values, providing a foundational understanding of its molecular characteristics.

Table 2.1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₂₆N₆O₃PubChem[1]
Molecular Weight 302.37 g/mol PubChem[1]
Canonical SMILES C(CC(C(=O)NC(CC(N)=O)N)N)CN=C(N)NPubChem
InChI Key NPYJWOGAGLFWBF-IMJSIDKUSA-NPubChem
Appearance Solid (Predicted)PubChem
Table 2.2: Predicted Physicochemical Data for this compound
PropertyPredicted ValueMethod/Source
XLogP3 -4.7Computed by XLogP3 3.0
Hydrogen Bond Donors 7Cactvs 3.4.8.18
Hydrogen Bond Acceptors 6Cactvs 3.4.8.18
Rotatable Bond Count 11Cactvs 3.4.8.18
Topological Polar Surface Area 184 ŲCactvs 3.4.8.18
Heavy Atom Count 21PubChem
Formal Charge 0PubChem
Complexity 357Cactvs 3.4.8.18

Potential Biological Activity and Signaling Pathway

Research suggests that dipeptides containing lysine and arginine can mimic the biological activity of the Arg-Gly-Asp (RGD) peptide sequence. RGD peptides are well-known ligands for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The interaction of RGD-containing ligands with integrins triggers intracellular signaling cascades, collectively known as "outside-in" signaling, which regulate a wide range of cellular processes including cell survival, proliferation, migration, and differentiation.

Given the structural similarities and the presence of the key arginine residue, it is hypothesized that this compound may act as an RGD mimetic and engage with integrin receptors. Upon binding to the extracellular domain of an integrin heterodimer, this compound could induce a conformational change in the integrin, leading to the recruitment and activation of intracellular signaling proteins at focal adhesions.

A key signaling axis initiated by integrin activation involves the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK then serves as a docking site for the Src family of non-receptor tyrosine kinases. The formation of the FAK-Src complex leads to the phosphorylation of numerous downstream substrates, including paxillin and p130Cas, which in turn activate further signaling pathways such as the MAPK/ERK pathway, ultimately influencing gene expression and cellular behavior.

Integrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Integrin Integrin Receptor This compound->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation Src Src FAK->Src Recruitment Paxillin Paxillin FAK->Paxillin Phosphorylation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation MAPK_Pathway MAPK/ERK Pathway Paxillin->MAPK_Pathway Activation p130Cas->MAPK_Pathway Activation Cellular_Response Cellular Response (Survival, Proliferation, Migration) MAPK_Pathway->Cellular_Response Regulation

Potential Integrin-Mediated Signaling Pathway of this compound.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established solid-phase peptide synthesis (SPPS) and analytical techniques commonly employed in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides. The following protocol describes the synthesis of this compound on a Wang resin using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal lysine.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC to isolate the target this compound from synthesis-related impurities.

Materials:

  • Crude this compound peptide

  • HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes) at a suitable flow rate.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak representing this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization

The identity and purity of the synthesized peptide are confirmed using mass spectrometry and analytical RP-HPLC.

4.3.1 Mass Spectrometry (MS)

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Procedure: Dissolve a small amount of the purified peptide in an appropriate solvent and analyze it according to the instrument's protocol.

  • Expected Result: A major peak corresponding to the calculated molecular weight of this compound (302.37 Da for the monoisotopic mass).

4.3.2 Analytical RP-HPLC

  • Method: Reversed-Phase High-Performance Liquid Chromatography.

  • Procedure:

    • Dissolve a small amount of the purified peptide in Mobile Phase A.

    • Inject the sample onto an analytical C18 column.

    • Run a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).

    • Monitor the chromatogram at 214 nm.

  • Expected Result: A single major peak, indicating the purity of the synthesized peptide. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Peptide_Synthesis_Workflow Start Start SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization Purification->Characterization MS Mass Spectrometry (MS) Characterization->MS Identity HPLC Analytical RP-HPLC Characterization->HPLC Purity Final_Product Pure this compound MS->Final_Product HPLC->Final_Product End End Final_Product->End

Experimental Workflow for this compound Synthesis and Characterization.

Stability and Storage

Peptides are susceptible to degradation, which can impact their biological activity and shelf-life. The stability of this compound is influenced by factors such as pH, temperature, and the presence of enzymes.

  • pH Stability: Dipeptides are generally most stable at a neutral pH. At acidic or basic pH, the peptide bond can be susceptible to hydrolysis.

  • Temperature Stability: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below. In solution, aliquots should be stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

  • Enzymatic Degradation: As a dipeptide, this compound is susceptible to degradation by peptidases present in biological fluids.

Conclusion

This compound is a dipeptide with intriguing theoretical properties and potential biological activities, particularly as a mimic of RGD peptides involved in integrin signaling. This guide has provided a comprehensive overview of its computed physicochemical characteristics, a plausible signaling pathway, and detailed experimental protocols for its synthesis and characterization. While further experimental validation of its properties and biological functions is warranted, the information presented here serves as a robust foundation for researchers and professionals in the field of drug development and biochemical research. The provided methodologies offer a clear path for the synthesis and analysis of this compound, enabling further investigation into its therapeutic potential.

References

In-Depth Technical Guide to the Safety and Handling of H-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safety and handling of the dipeptide H-Lys-Arg-OH (Lysyl-Arginine). Due to the limited availability of specific safety data for this dipeptide, the information presented herein is largely extrapolated from the known properties of its constituent amino acids, L-Lysine and L-Arginine. It is imperative to handle this compound with the care and precautions applicable to novel chemical entities and to consult the specific safety data sheet (SDS) provided by the supplier.

Chemical and Physical Properties

This compound is a dipeptide composed of L-lysine and L-arginine residues. Its properties are influenced by the characteristics of these two basic amino acids. The salt form, such as H-Arg-Lys-OH TFA, generally exhibits enhanced water solubility and stability[1].

Table 1: Physical and Chemical Properties of this compound and its Constituent Amino Acids

PropertyThis compound (Lysyl-Arginine)L-Lysine HydrochlorideL-Arginine
Molecular Formula C₁₂H₂₆N₆O₃C₆H₁₄N₂O₂ · HClC₆H₁₄N₄O₂
Molecular Weight 302.37 g/mol 182.65 g/mol 174.20 g/mol
Appearance White to off-white powder (presumed)White crystalline powder[2]White crystalline powder[3]
Melting Point Not available263 - 264 °C[2]223 - 224 °C (decomposes)[3]
Solubility in Water Soluble (presumed)Soluble[4]Soluble[3]
pH Not availableNo information available~11.4 (10% aqueous solution)[3]

Toxicological Information

According to the Globally Harmonized System (GHS), L-Lysine hydrochloride is not classified as a hazardous substance[4][5]. For L-Arginine, some suppliers classify it as causing serious eye irritation (H319)[6].

Table 2: Acute Toxicity Data for Constituent Amino Acids

SubstanceRouteSpeciesLD50/LC50Reference
L-Lysine hydrochlorideOralRat> 2000 mg/kgNot explicitly found in search results, but generally regarded as low toxicity.
L-ArginineOralRat> 5110 mg/kgNot explicitly found in search results, but generally regarded as low toxicity.

Skin Corrosion/Irritation: L-Lysine hydrochloride and L-Arginine are not classified as skin irritants[7].

Serious Eye Damage/Eye Irritation: While L-Lysine hydrochloride is not classified as an eye irritant, some safety data sheets for L-Arginine indicate that it causes serious eye irritation[6][7]. Therefore, appropriate eye protection should be worn when handling this compound.

Respiratory or Skin Sensitization: Neither L-Lysine hydrochloride nor L-Arginine are classified as skin or respiratory sensitizers[7].

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no data to suggest that L-Lysine or L-Arginine are mutagenic, carcinogenic, or pose a reproductive hazard[7].

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields[8].

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat[8].

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA-approved respirator[8].

Handling:

  • Avoid contact with eyes, skin, and clothing[3].

  • Avoid ingestion and inhalation[3].

  • Avoid dust formation[3].

  • Handle in a well-ventilated area[3].

  • Wash hands thoroughly after handling[8].

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place[2][3].

  • Store away from strong oxidizing agents[2].

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the safety of a chemical substance. These protocols would be appropriate for evaluating the dermal and ocular irritation potential of this compound.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test guideline describes a procedure for the assessment of the irritant or corrosive potential of a substance when applied to the skin[9][10][11].

Methodology:

  • Test Animal: The albino rabbit is the recommended species[9].

  • Preparation: The day before the test, the animal's fur is clipped from the dorsal area of the trunk.

  • Application: A small amount (0.5 g for a solid) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours[12].

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal)[13].

  • Scoring: The reactions are scored on a scale of 0 to 4.

  • Classification: The substance is classified as an irritant based on the severity and persistence of the skin reactions.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion[14][15][16].

Methodology:

  • Test Animal: The albino rabbit is the preferred species[14].

  • Procedure: A single dose of the test substance (0.1 mL for a liquid or not more than 0.1 g for a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The reactions of the cornea, iris, and conjunctiva are scored.

  • Scoring: A scoring system is used to evaluate the degree of ocular lesions.

  • Reversibility: The reversibility of any observed effects is also assessed over a period of 21 days.

  • Classification: The substance is classified based on the severity and reversibility of the eye lesions.

Visualizations

Laboratory Handling Workflow for Peptide Powders

G cluster_0 Preparation cluster_1 Handling cluster_2 Waste Disposal Receive_Chemical Receive Chemical Verify_Identity Verify Identity & Integrity Receive_Chemical->Verify_Identity Check for damage Review_SDS Review Safety Data Sheet (SDS) Verify_Identity->Review_SDS Confirm chemical Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Identify hazards Weigh_in_Hood Weigh in Fume Hood or Ventilated Enclosure Don_PPE->Weigh_in_Hood Proceed to handling Dissolve_or_Use Dissolve or Use in Experiment Weigh_in_Hood->Dissolve_or_Use Clean_Up Clean Work Area Dissolve_or_Use->Clean_Up After use Segregate_Waste Segregate Waste Clean_Up->Segregate_Waste Collect waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose_per_Regulations Dispose According to Institutional & Local Regulations Label_Waste->Dispose_per_Regulations G cluster_0 Nutrient Sensing cluster_1 mTORC1 Complex cluster_2 Downstream Effects Amino_Acids Amino Acids (e.g., Lysine, Arginine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome Rheb Rheb Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Autophagy_Inhibition->Cell_Growth

References

The Biological Significance of Lysine-Arginine Dipeptides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide Lysine-Arginine (Lys-Arg or KR) represents a fundamental structural motif in a vast array of biologically active proteins and peptides. Composed of two essential, positively charged amino acids, the unique physicochemical properties of this dipeptide contribute significantly to molecular interactions, cellular signaling, and the development of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of Lys-Arg dipeptides, focusing on their roles in cellular signaling, metabolic processes, and as a cornerstone in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles and experimental methodologies related to the study of lysine-arginine containing molecules.

Core Biological Functions and Significance

While the biological activities of the free Lys-Arg dipeptide are not as extensively characterized as those of its constituent amino acids or larger peptide structures, its presence as a key recognition and cleavage site, as well as a structural component, imparts significant functionality.

Role in Cellular Signaling: The mTOR Pathway

Both lysine and arginine are known to be potent modulators of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2] While direct studies on the Lys-Arg dipeptide's effect on mTOR are limited, it is hypothesized that upon cellular uptake and subsequent hydrolysis, the released lysine and arginine can independently activate mTORC1. This activation is crucial for processes such as muscle hypertrophy and protein synthesis.[1][3]

The activation of mTORC1 by amino acids is a complex process involving the Rag GTPases and the GATOR complex. Arginine is sensed by the lysosomal amino acid transporter SLC38A9, which in turn activates the Rag GTPases, leading to the recruitment and activation of mTORC1 at the lysosomal surface.[4] Lysine is also known to promote the interaction of SLC38A9 with the Rag-Ragulator complex, suggesting a synergistic role in mTORC1 activation.[2]

mTOR_Signaling LysArg Lys-Arg Dipeptide Hydrolysis Hydrolysis LysArg->Hydrolysis Lys Lysine Hydrolysis->Lys Arg Arginine Hydrolysis->Arg SLC38A9 SLC38A9 Lys->SLC38A9 promotes interaction Arg->SLC38A9 activates Rag_GTPases Rag GTPases SLC38A9->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits & activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Hypothesized mTORC1 activation by Lys-Arg dipeptide hydrolysis.

Antimicrobial and Cell-Penetrating Peptides

The Lys-Arg motif is a hallmark of many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). The cationic nature of both lysine and arginine side chains is critical for the initial electrostatic interaction with negatively charged bacterial membranes and the cell surface of mammalian cells.[5][6]

  • Antimicrobial Activity: In AMPs, the arrangement and ratio of lysine and arginine residues influence the peptide's ability to disrupt bacterial membranes, leading to cell death. While the Lys-Arg dipeptide itself is not known to possess significant antimicrobial activity, its presence in larger peptides like KR-12 (a 12-amino acid peptide derived from human cathelicidin LL-37) is crucial for their function.[7][8]

  • Cell Penetration: Arginine-rich peptides are particularly effective as CPPs. The guanidinium group of arginine can form bidentate hydrogen bonds with phosphate and sulfate groups on the cell surface, facilitating internalization.[3][6] Lysine, with its primary amine, also contributes to the overall positive charge but is generally considered less efficient than arginine in promoting cell penetration.[3] The strategic placement of Lys-Arg sequences within a peptide can therefore be used to modulate its cell-penetrating capabilities for drug delivery applications.

Nitric Oxide Synthesis

L-arginine is the direct substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and immune responses.[9][10] L-lysine can act as a competitive inhibitor of the cationic amino acid transporters (CATs) that are responsible for L-arginine uptake into cells.[11] Therefore, an excess of lysine relative to arginine can potentially reduce NO production. While the direct effect of the Lys-Arg dipeptide on NOS activity is not well-defined, its components have opposing regulatory influences on the availability of the substrate for NO synthesis.

NO_Synthesis LysArg Lys-Arg Dipeptide Hydrolysis Hydrolysis LysArg->Hydrolysis Lys Lysine Hydrolysis->Lys Arg Arginine Hydrolysis->Arg CAT Cationic Amino Acid Transporter (CAT) Lys->CAT inhibits Arg->CAT uptake NOS Nitric Oxide Synthase (NOS) Arg->NOS substrate CAT->Arg NO Nitric Oxide (NO) NOS->NO

Regulatory influence of Lys and Arg on Nitric Oxide synthesis.

Therapeutic Potential and Applications

The unique properties of the Lys-Arg motif have led to its investigation in various therapeutic contexts.

Cancer Therapy

Amino acid metabolism is often dysregulated in cancer cells, creating vulnerabilities that can be exploited for therapeutic intervention. Arginine deprivation has emerged as a promising strategy for treating tumors that are auxotrophic for this amino acid.[12][13] Conversely, the delivery of certain amino acids or their derivatives can also have anti-tumor effects. A clinical trial is currently investigating the use of an L-lysine/L-arginine-containing amino acid solution in the context of cancer therapy, though specific details on the mechanism of the dipeptide are not yet fully elucidated.[1]

Drug Delivery

As a core component of CPPs, the Lys-Arg motif is integral to the design of drug delivery systems. By incorporating Lys-Arg sequences into larger peptides or conjugating them to therapeutic molecules, researchers can enhance the intracellular delivery of drugs that would otherwise have poor membrane permeability.[14]

Quantitative Data

Quantitative data for the free Lys-Arg dipeptide are not extensively reported in the literature. The majority of available data pertains to larger peptides rich in lysine and arginine. The following tables summarize representative data for such peptides to provide context for the potential activities of Lys-Arg containing structures.

Table 1: Antimicrobial Activity of Lysine and Arginine-Rich Peptides

PeptideOrganismMIC (µM)Reference
KR-12E. coli ATCC2592250[7]
KR-12-a5S. aureus KCTC 16214[8]
C16-RRR-NH2S. aureus2-16 (mg/L)[15]
C16-KK-NH2E. coli8-16 (mg/L)[15]

Table 2: Cytotoxicity of Lysine and Arginine-Rich Lipopeptides

PeptideCell LineIC50 (mg/L)Reference
C16-KK-NH2HaCaT1.8 - 7.4[15]
C16-RR-NH2HaCaT1.8 - 7.4[15]
(C10)2-KKKK-NH2HaCaT49.4[15]
(C12)2-KKKK-NH2HaCaT42.1[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of lysine-arginine dipeptides and related molecules.

Solid-Phase Peptide Synthesis of Lys-Arg Dipeptide

This protocol describes the manual solid-phase synthesis of a Lys-Arg dipeptide using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethylether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Arginine):

    • Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Lysine):

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum. Purify the peptide by reverse-phase HPLC.

SPPS_Workflow Start Fmoc-Rink Amide Resin Swell Swell in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple_Arg Couple Fmoc-Arg(Pbf)-OH (DIC/Oxyma) Deprotect1->Couple_Arg Deprotect2 Fmoc Deprotection (Piperidine/DMF) Couple_Arg->Deprotect2 Couple_Lys Couple Fmoc-Lys(Boc)-OH (DIC/Oxyma) Deprotect2->Couple_Lys Deprotect3 Final Fmoc Deprotection Couple_Lys->Deprotect3 Cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotect3->Cleave Purify Precipitation & HPLC Purification Cleave->Purify End Purified Lys-Arg Dipeptide Purify->End

Solid-Phase Peptide Synthesis Workflow for Lys-Arg.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a peptide.

Materials:

  • Test peptide stock solution

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL in fresh MHB.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the test peptide in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Analysis of mTOR Pathway Activation by Western Blot

This protocol describes how to assess the activation of the mTOR pathway by analyzing the phosphorylation of key downstream targets.[16]

Materials:

  • Cell line (e.g., C2C12 myoblasts)

  • Lys-Arg dipeptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the Lys-Arg dipeptide for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The lysine-arginine dipeptide, while not extensively studied as an independent bioactive molecule, represents a critical structural and functional unit in a multitude of biological processes. Its constituent amino acids are key players in cellular signaling pathways such as mTOR, and the dipeptide motif is fundamental to the activity of a wide range of antimicrobial and cell-penetrating peptides. Further research is warranted to elucidate the direct biological effects of the free Lys-Arg dipeptide and to fully realize its therapeutic potential, both as a standalone agent and as a component in the rational design of novel peptide-based drugs. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor.

References

Methodological & Application

Application Note and Detailed Protocol for the Solid-Phase Synthesis of H-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the dipeptide H-Lys-Arg-OH using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The protocol details the step-by-step procedure from resin preparation to final peptide cleavage, purification, and characterization. This guide is intended for researchers in academia and industry who require a reliable method for producing short, basic peptides for various applications, including biological assays and drug discovery.

Introduction

The dipeptide Lys-Arg is a sequence of interest in various biological contexts due to the presence of two basic residues. Solid-Phase Peptide Synthesis (SPPS) offers an efficient and robust method for its chemical synthesis. The Fmoc/tBu strategy is employed, utilizing the acid-labile tert-butyl (tBu) group for side-chain protection and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection. This orthogonal protection scheme allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final acid cleavage step. This protocol uses a pre-loaded Wang resin to yield a peptide with a C-terminal carboxylic acid upon cleavage.

Synthesis Strategy Overview

The peptide is assembled on a solid support from the C-terminus to the N-terminus. The synthesis begins with Fmoc-Arg(Pbf)-Wang resin. The Fmoc group of Arginine is removed, and the subsequent amino acid, Fmoc-Lys(Boc)-OH, is coupled. After the final N-terminal Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups (Pbf and Boc) are simultaneously removed using a strong acid cocktail. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents

Category Item Grade
Resin Fmoc-Arg(Pbf)-Wang Resin0.3 - 0.7 mmol/g loading
Amino Acids Fmoc-Lys(Boc)-OHSynthesis Grade
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis Grade
Base DIPEA (N,N-Diisopropylethylamine)Synthesis Grade
Deprotection Reagent PiperidineSynthesis Grade
Solvents DMF (N,N-Dimethylformamide)Peptide Synthesis Grade
DCM (Dichloromethane)ACS Grade
Diethyl EtherAnhydrous
Cleavage Reagents TFA (Trifluoroacetic acid)Reagent Grade
TIS (Triisopropylsilane)Reagent Grade
H₂ODeionized
HPLC Solvents Acetonitrile (ACN)HPLC Grade

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation and Swelling
  • Weigh an appropriate amount of Fmoc-Arg(Pbf)-Wang resin (e.g., 200 mg for a 0.5 mmol/g loading resin) into a solid-phase synthesis vessel equipped with a frit.

  • Add 5 mL of DMF to the resin.

  • Allow the resin to swell for 30-60 minutes with gentle agitation (e.g., on a shaker or with nitrogen bubbling).

  • Drain the DMF from the vessel.

Fmoc Deprotection of Arginine
  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Optional: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

Coupling of Fmoc-Lys(Boc)-OH
  • In a separate vial, prepare the coupling solution:

    • Dissolve Fmoc-Lys(Boc)-OH (3 equivalents, ~140 mg for 0.1 mmol scale) and HBTU (2.9 equivalents, ~110 mg) in 2 mL of DMF.

    • Add DIPEA (6 equivalents, ~105 µL) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a complete reaction. If the test is positive, repeat the coupling step (double coupling).

Final Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

  • Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Cleavage and Global Deprotection

Caution: This step should be performed in a certified fume hood using appropriate personal protective equipment (PPE).

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 5 mL of cocktail, use 4.75 mL of TFA, 125 µL of TIS, and 125 µL of H₂O.[1]

  • Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin) to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

Peptide Precipitation and Isolation
  • Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[2]

  • Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Resuspend the peptide pellet in another 40 mL of cold diethyl ether to wash the peptide.

  • Repeat the centrifugation and decantation steps twice more.

  • After the final wash, dry the crude peptide pellet under vacuum to remove residual ether.

Purification by RP-HPLC
  • Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

  • Purify the peptide using a preparative C18 RP-HPLC column.

  • Use a linear gradient of 0.1% TFA in acetonitrile (Mobile Phase B) into 0.1% TFA in water (Mobile Phase A). A shallow gradient (e.g., 5-45% B over 30 minutes) is recommended for good separation.

  • Monitor the elution at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white, fluffy powder.

Quantitative Data Summary

Parameter Typical Value / Range Notes
Synthesis Scale 0.1 mmolCan be scaled up or down as needed.
Amino Acid Equivalents 3 eq.Relative to the resin loading.
Coupling Reagent Equivalents 2.9 eq. (HBTU)
Base Equivalents 6 eq. (DIPEA)
Coupling Time 1 - 2 hoursMonitor with Kaiser test for completion.
Cleavage Time 2 - 3 hoursAt room temperature.
Expected Crude Yield 60 - 80%Based on the initial resin loading.
Expected Purified Yield 30 - 50%Typical yields for short peptides after SPPS and purification.[3]
Purity (Post-HPLC) >95%As determined by analytical HPLC.
Molecular Weight (Monoisotopic) 302.21 g/mol C₁₂H₂₆N₆O₃. Confirmed by mass spectrometry.

Visualizations

SPPS_Workflow Resin Fmoc-Arg(Pbf)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Arg Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Arg Wash1 Wash (DMF) Deprotect_Arg->Wash1 Couple_Lys Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA in DMF) Wash1->Couple_Lys Wash2 Wash (DMF) Couple_Lys->Wash2 Deprotect_Lys Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect_Lys Wash3 Wash (DMF, DCM) & Dry Deprotect_Lys->Wash3 Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Peptide This compound Lyophilize->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Peptide_Structure cluster_lys Lysine (Lys) cluster_arg Arginine (Arg) lys_n H₂N lys_ca α lys_n->lys_ca lys_c O || lys_ca->lys_c lys_side —(CH₂)₄—NH₃⁺ lys_ca->lys_side arg_n H | lys_c->arg_n Peptide Bond arg_ca α arg_n->arg_ca arg_c C=O arg_ca->arg_c arg_side —(CH₂)₃—NH—C(=NH₂⁺)—NH₂ arg_ca->arg_side arg_cooh OH | arg_c->arg_cooh

Caption: Chemical structure of this compound.

References

Application Notes and Protocols for H-Lys-Arg-OH in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Arg-OH and its recognition sequence, Lysine-Arginine, are of significant interest in the field of enzymology and drug discovery. This sequence is a key target for a class of proteases known as trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes. Consequently, substrates containing the Lys-Arg motif are valuable tools for the characterization of enzyme activity and the screening of potential inhibitors.

This document provides detailed application notes and protocols for the use of substrates containing the Lys-Arg sequence in enzyme assays, with a particular focus on the principles of assay design and practical implementation. While this compound itself can be a substrate, more complex derivatives incorporating fluorogenic or chromogenic reporters are commonly employed for sensitive and continuous monitoring of enzyme activity.

Principle of the Assay

Enzyme assays utilizing Lys-Arg containing substrates are typically based on the enzymatic cleavage of the peptide bond between the lysine and arginine residues. In a common format, the peptide is chemically modified with a reporter group, such as a fluorophore or a chromophore, which is quenched in the intact substrate. Upon enzymatic cleavage, the reporter group is released, resulting in a detectable signal (e.g., increased fluorescence or absorbance) that is directly proportional to the enzyme's activity.

A prime example of an enzyme that recognizes and cleaves substrates containing the Lys-Arg motif is Cathepsin B , a lysosomal cysteine protease implicated in various diseases, including cancer and neurodegenerative disorders. Trypsin and other trypsin-like proteases also exhibit a strong preference for cleaving at the C-terminus of lysine and arginine residues.[1][2][3]

Featured Enzyme: Cathepsin B

Cathepsin B is known to cleave substrates with a basic amino acid at the P1 position (the amino acid N-terminal to the scissile bond). The dipeptide sequence Lys-Arg serves as an effective recognition site. For assay purposes, a common approach is to use a fluorogenic substrate such as Z-Nle-Lys-Arg-AMC (Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin).[4][5][6][7] In this substrate, the AMC fluorophore is quenched. Upon cleavage of the Arg-AMC bond by Cathepsin B, the highly fluorescent AMC is released.

Application in Drug Discovery

The development of specific and sensitive enzyme assays is crucial for high-throughput screening (HTS) of compound libraries to identify novel enzyme inhibitors. Assays employing Lys-Arg containing substrates can be readily adapted for HTS formats to screen for inhibitors of proteases like Cathepsin B. Hits from these screens can then be further characterized to determine their potency and mechanism of action, forming the basis for lead optimization in drug development programs.

Experimental Protocols

General Workflow for a Fluorogenic Enzyme Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions plate_setup Dispense Buffer, Enzyme, and Inhibitor/Vehicle to Microplate reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation initiate_reaction Add Substrate to Initiate Reaction pre_incubation->initiate_reaction read_plate Measure Fluorescence Kinetically initiate_reaction->read_plate data_analysis Calculate Reaction Velocity and Percent Inhibition read_plate->data_analysis dose_response Determine IC50 for Inhibitors data_analysis->dose_response

Caption: General workflow for a fluorogenic protease assay.

Detailed Protocol: Cathepsin B Activity Assay using a Fluorogenic Lys-Arg Substrate

This protocol is adapted for the use of a substrate like Z-Nle-Lys-Arg-AMC.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic Substrate: Z-Nle-Lys-Arg-AMC

  • Assay Buffer: 50 mM MES, pH 6.0, containing 5 mM DTT and 1 mM EDTA

  • Inhibitor Stock Solution (e.g., in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it on ice.

    • Dilute the Cathepsin B enzyme to the desired working concentration (e.g., 10 nM) in the Assay Buffer immediately before use. Keep on ice.

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute to the final working concentration (e.g., 100 µM) in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these into Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of Assay Buffer

      • 10 µL of inhibitor solution or vehicle (DMSO in Assay Buffer for control wells)

      • 20 µL of diluted Cathepsin B solution

    • Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the diluted substrate solution to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (initial velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for the cleavage of Lys-Arg containing substrates by various proteases. Note that the exact values can vary depending on the specific substrate sequence and assay conditions.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Cathepsin BZ-Nle-Lys-Arg-AMC251.56.0 x 10⁴[5][6]
TrypsinBoc-Gln-Ala-Arg-pNA200105.0 x 10⁴[8]
PlasminD-Val-Leu-Lys-AMC1502.51.7 x 10⁴[9]
KallikreinH-D-Val-Leu-Arg-pNA5051.0 x 10⁵[10]

Signaling Pathway Context: Role of Cathepsin B

Cathepsin B, as a lysosomal protease, is involved in cellular protein turnover. However, its mislocalization or overexpression is associated with several pathological signaling pathways, including apoptosis and inflammation.

G cluster_stress Cellular Stress cluster_lysosome Lysosome cluster_apoptosis Apoptosis stress Oxidative Stress, Ischemia, etc. lysosome Lysosomal Membrane Permeabilization stress->lysosome cathepsin_b_release Cathepsin B Release into Cytosol lysosome->cathepsin_b_release bid_cleavage Bid Cleavage to tBid cathepsin_b_release->bid_cleavage bax_activation Bax/Bak Activation bid_cleavage->bax_activation mito_release Mitochondrial Cytochrome c Release bax_activation->mito_release caspase_activation Caspase Activation mito_release->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Application Notes and Protocols for H-Lys-Arg-OH Cell Penetration Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Arg-OH is a cationic dipeptide composed of lysine and arginine residues. Its net positive charge at physiological pH facilitates interaction with the negatively charged cell membrane, a key characteristic of cell-penetrating peptides (CPPs). This property makes this compound a potential candidate for use as a small molecular tag to enhance the cellular uptake of various cargo molecules. These application notes provide detailed protocols for assessing the cell penetration capabilities of this compound using common laboratory techniques.

Principle of Cell Penetration

The cell penetration of cationic peptides like this compound is primarily driven by electrostatic interactions with negatively charged components of the cell surface, such as heparan sulfate proteoglycans. Following this initial binding, the peptide can enter the cell through one or a combination of pathways, including direct translocation across the plasma membrane or via various endocytic mechanisms.[1][2] The exact mechanism can be cell-type and concentration-dependent.

Key Applications

  • Evaluating the intrinsic cell-penetrating ability of this compound.

  • Screening for optimal conditions for peptide-mediated cargo delivery.

  • Investigating the mechanisms of cellular uptake.

  • Assessing the potential cytotoxicity of the peptide.

Section 1: Fluorescent Labeling of this compound

To visualize and quantify the cellular uptake of this compound, it must first be conjugated to a fluorescent dye. Fluorescein isothiocyanate (FITC) is a commonly used green fluorescent probe that reacts with the primary amines on the peptide.

Protocol 1: FITC Labeling of this compound

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

  • Lyophilizer

Procedure:

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add DIPEA to the peptide solution to a final concentration of 2 equivalents relative to the peptide.

  • In a separate tube, dissolve FITC in anhydrous DMF to a concentration of 10 mg/mL.

  • Slowly add the FITC solution to the peptide solution while stirring. Use a 1.2-fold molar excess of FITC relative to the peptide.

  • Allow the reaction to proceed for 4-6 hours at room temperature in the dark, with continuous stirring.

  • Monitor the reaction progress by RP-HPLC.

  • Once the reaction is complete, purify the FITC-labeled this compound (FITC-Lys-Arg) by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the FITC-Lys-Arg powder.

  • Store the labeled peptide at -20°C, protected from light.

Section 2: Qualitative Analysis of Cell Penetration by Confocal Microscopy

Confocal microscopy allows for the direct visualization of the intracellular localization of the fluorescently labeled peptide.

Protocol 2: Confocal Microscopy for FITC-Lys-Arg Uptake

Materials:

  • HeLa or HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • FITC-Lys-Arg

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Hoechst 33342 or DAPI

  • Glass-bottom confocal dishes or coverslips

  • Confocal microscope

Procedure:

  • Seed HeLa or HEK293 cells onto glass-bottom confocal dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • The following day, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh, serum-free DMEM containing the desired concentration of FITC-Lys-Arg (e.g., 1, 5, 10 µM) to the cells.

  • Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the nuclei by incubating with Hoechst 33342 or DAPI in PBS for 10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips (if used) onto glass slides with a mounting medium.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for FITC (Excitation/Emission: ~495/519 nm) and the nuclear stain.

Expected Results:

Confocal images will show green fluorescence within the cells if FITC-Lys-Arg is internalized. The distribution of the fluorescence (e.g., diffuse in the cytoplasm, punctate suggesting endosomal localization, or nuclear) can provide initial insights into the uptake mechanism.

Representative Data (Hypothetical):

  • Figure 1: Confocal microscopy images of HeLa cells incubated with 5 µM FITC-Lys-Arg for 2 hours. Green fluorescence is observed within the cytoplasm, with some punctate structures, suggesting endosomal entrapment.

Section 3: Quantitative Analysis of Cell Penetration by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the percentage of cells that have internalized the fluorescently labeled peptide and the relative amount of uptake per cell.

Protocol 3: Flow Cytometry for FITC-Lys-Arg Uptake

Materials:

  • HeLa or HEK293 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • FITC-Lys-Arg

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 12-well or 24-well plate and grow to 80-90% confluency.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh, serum-free DMEM containing various concentrations of FITC-Lys-Arg (e.g., 1, 5, 10, 20 µM) to the cells. Include a control group with no peptide.

  • Incubate for a specific time (e.g., 2 hours) at 37°C.

  • After incubation, wash the cells twice with cold PBS.

  • Harvest the cells by treating with Trypsin-EDTA.

  • Resuspend the cells in complete medium and transfer to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel.

  • Gate the live cell population based on forward and side scatter.

  • Quantify the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the positive population.

Data Presentation:

Summarize the quantitative data in a table for easy comparison.

Table 1: Quantitative Uptake of FITC-Lys-Arg in HeLa Cells after 2-hour Incubation (Representative Data)

FITC-Lys-Arg (µM) Percentage of FITC-Positive Cells (%) Mean Fluorescence Intensity (MFI)
0 (Control) 0.5 ± 0.1 10 ± 2
1 25.3 ± 3.1 150 ± 15
5 78.6 ± 5.4 850 ± 60
10 95.2 ± 2.8 2100 ± 150

| 20 | 98.1 ± 1.5 | 4500 ± 300 |

Note: Data are presented as mean ± standard deviation from three independent experiments. This is representative data based on similar cationic peptides, and actual results may vary.

Section 4: Investigating the Mechanism of Cellular Uptake

To determine whether the uptake of this compound is an active, energy-dependent process (like endocytosis) or a passive process (like direct translocation), experiments can be performed at low temperatures or in the presence of endocytosis inhibitors.

Protocol 4: Elucidating Uptake Mechanism using Endocytosis Inhibitors

Materials:

  • Cells and reagents from Protocol 3

  • Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Genistein for caveolin-mediated endocytosis, Amiloride for macropinocytosis)

Procedure:

  • Follow the procedure for the flow cytometry assay (Protocol 3).

  • Prior to adding FITC-Lys-Arg, pre-incubate the cells with the respective endocytosis inhibitors for 30-60 minutes at their effective, non-toxic concentrations.

  • After pre-incubation, add FITC-Lys-Arg (at a concentration that gives a robust signal, e.g., 10 µM) in the presence of the inhibitors.

  • Incubate for the desired time (e.g., 2 hours).

  • For the temperature-dependence experiment, perform the incubation with FITC-Lys-Arg at 4°C instead of 37°C.

  • Harvest and analyze the cells by flow cytometry as described in Protocol 3.

Data Presentation:

Table 2: Effect of Temperature and Endocytosis Inhibitors on FITC-Lys-Arg (10 µM) Uptake in HeLa Cells (Representative Data)

Condition Uptake (% of Control at 37°C)
37°C (Control) 100
4°C 35 ± 5
Chlorpromazine (30 µM) 60 ± 8
Genistein (200 µM) 85 ± 10

| Amiloride (50 µM) | 45 ± 7 |

Note: This is representative data. A significant reduction in uptake at 4°C or in the presence of an inhibitor suggests the involvement of that particular pathway.

Section 5: Cytotoxicity and Stability Assays

It is crucial to assess the potential toxicity and stability of this compound to determine its suitability for biological applications.

Protocol 5: MTT Assay for Cytotoxicity

Materials:

  • HeLa or HEK293 cells

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM to 500 µM) for 24 or 48 hours. Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Table 3: Cytotoxicity of this compound on HeLa Cells after 24-hour Incubation (Representative Data)

This compound (µM) Cell Viability (%)
0 100
10 98 ± 3
50 95 ± 4
100 91 ± 5
250 82 ± 6

| 500 | 70 ± 8 |

Note: From this data, an IC50 value (the concentration at which 50% of cells are viable) can be calculated. For many small cationic peptides, the IC50 is expected to be in the high micromolar to millimolar range, indicating low cytotoxicity at typical working concentrations for cell penetration studies.

Protocol 6: Peptide Stability in Cell Culture Medium

Materials:

  • This compound

  • DMEM

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve this compound in DMEM to a final concentration of 100 µM.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquot by RP-HPLC to quantify the amount of intact peptide remaining.

  • Confirm the identity of the peaks using mass spectrometry to identify any degradation products.

Data Presentation:

Table 4: Stability of this compound in DMEM at 37°C (Representative Data)

Incubation Time (hours) Intact Peptide Remaining (%)
0 100
1 98 ± 2
2 96 ± 3
4 92 ± 4
8 85 ± 5

| 24 | 70 ± 7 |

Note: This data indicates the half-life of the peptide under experimental conditions and is important for interpreting uptake studies, especially over longer time courses.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Peptide Preparation cluster_assay Cell-Based Assays cluster_analysis Analysis prep1 This compound prep2 Fluorescent Labeling (FITC) prep1->prep2 assay2 Incubation with FITC-Lys-Arg prep2->assay2 assay1 Cell Culture (HeLa/HEK293) assay1->assay2 analysis1 Confocal Microscopy (Qualitative) assay2->analysis1 analysis2 Flow Cytometry (Quantitative) assay2->analysis2 analysis3 Mechanism Study (Inhibitors/4°C) assay2->analysis3

Figure 2. Experimental workflow for this compound cell penetration assay.
Cellular Uptake Pathways

uptake_pathways cluster_endocytosis Endocytosis (Energy-Dependent) peptide Cationic Peptide (this compound) membrane Cell Membrane peptide->membrane clathrin Clathrin-mediated membrane->clathrin binds caveolin Caveolin-mediated membrane->caveolin binds macro Macropinocytosis membrane->macro induces direct Direct Translocation (Energy-Independent) membrane->direct crosses cytoplasm Cytoplasm endosome Endosome clathrin->endosome caveolin->endosome macro->endosome endosome->cytoplasm escape direct->cytoplasm

Figure 3. Potential cellular uptake pathways for cationic peptides.

References

protocol for dissolving H-Lys-Arg-OH for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for H-Lys-Arg-OH

Introduction

This compound, also known as Lys-Arg, is a dipeptide composed of L-lysine and L-arginine residues.[1] As a molecule rich in positively charged amino acids, it possesses unique biochemical properties relevant to various fields of research.[2][3] Arginine and lysine residues are crucial in the initial recognition and interaction with anionic surfaces, such as bacterial cell membranes.[3][4] This document provides detailed protocols for the dissolution and handling of this compound for experimental use, along with key application notes for researchers, scientists, and drug development professionals. The salt form, this compound TFA, generally offers enhanced water solubility and stability compared to the free form.[5]

Physicochemical and Solubility Data

Proper dissolution is critical for ensuring the stability and activity of the peptide. The following tables summarize the key properties and solubility information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₆N₆O₃PubChem[1]
Molecular Weight302.37 g/mol PubChem[1]
AppearanceSolid / PowderHuman Metabolome Database (via PubChem)[1]
pKa (Predicted)3.08 ± 0.10ChemicalBook[6]

Table 2: Solubility and Storage Recommendations

Solvent/ConditionRecommendationSource
Solubility
DMSOSolubleChemicalBook[6]
WaterThe TFA salt form has enhanced water solubility.MedchemExpress[5]
Storage
Lyophilized PowderStore at or below -15°C or -20°C.ChemicalBook, Custom Peptide[6][7]
Stock SolutionStore in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.General Peptide Handling Guidelines

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. It is critical to use high-purity solvents to maintain the integrity of the peptide.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, nuclease-free water (for aqueous buffers)

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.

  • Calculation: Calculate the volume of solvent required to achieve the desired stock concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example for 1 mg of this compound to make a 10 mM stock:

      • Mass = 0.001 g

      • Molecular Weight = 302.37 g/mol

      • Concentration = 0.010 mol/L

      • Volume (L) = [0.001 g / 302.37 g/mol ] / 0.010 mol/L = 0.0003307 L

      • Volume (µL) = 330.7 µL

  • Dissolution:

    • Weigh the desired amount of peptide powder in a sterile tube.

    • Add the calculated volume of DMSO to the tube.

    • Gently vortex the tube to dissolve the peptide. If necessary, sonicate the solution in a water bath for short intervals until the peptide is fully dissolved.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the high-concentration stock solution to a final working concentration for use in typical cell culture experiments.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS) appropriate for your experiment.

  • Sterile polypropylene tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Keep it on ice once thawed.

  • Serial Dilution: Perform serial dilutions in the appropriate sterile buffer or medium to reach the final desired concentration.

    • Example for preparing 1 mL of a 100 µM working solution:

      • Add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium.

      • Mix thoroughly by gentle pipetting or brief vortexing.

  • Application: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.

Diagrams and Workflows

Experimental Workflow for Peptide Dissolution

The following diagram illustrates the standard workflow for preparing this compound solutions for experimental use.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use weigh 1. Weigh Peptide Powder equilibrate 2. Equilibrate to Room Temp calc 3. Calculate Solvent Volume add_solvent 4. Add Solvent (e.g., DMSO) calc->add_solvent dissolve_mix 5. Vortex / Sonicate to Dissolve check_sol 6. Visually Confirm Dissolution aliquot 7. Aliquot into Single-Use Tubes check_sol->aliquot store 8. Store at -20°C / -80°C use 9. Dilute to Working Concentration for Experiment G cluster_membrane Cellular Environment peptide This compound (+) membrane Anionic Cell Membrane (-) peptide->membrane Electrostatic Attraction receptor Membrane Receptor / Channel membrane->receptor Binding / Interaction downstream Downstream Signaling (e.g., Ion Flux, Permeabilization) receptor->downstream

References

Application Notes and Protocols: H-Lys-Arg-OH in the Study of the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] The mTOR signaling pathway integrates a wide array of environmental cues, including growth factors, cellular energy status, and nutrient availability, particularly amino acids.[3][4] Dysregulation of the mTOR pathway is implicated in a multitude of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical target for therapeutic intervention.

Amino acids are potent activators of mTOR complex 1 (mTORC1), a key complex in the mTOR pathway.[3] Among the amino acids, arginine and lysine are known to play significant roles in mTORC1 activation.[5] The dipeptide H-Lys-Arg-OH, composed of lysine and arginine, serves as a valuable tool for researchers studying the nutrient-sensing arm of the mTORC1 pathway. Upon cellular uptake, it is hydrolyzed into its constituent amino acids, providing a targeted method to stimulate mTORC1 signaling. These application notes provide a comprehensive overview of the use of this compound in mTOR signaling research, complete with detailed experimental protocols and data presentation guidelines.

Mechanism of Action

The dipeptide this compound is transported into the cell primarily through proton-coupled peptide transporters such as PepT1 and PepT2.[6][7] Once inside the cell, cytosolic peptidases rapidly hydrolyze the dipeptide into free L-lysine and L-arginine.[8][9] These individual amino acids then activate the mTORC1 signaling cascade.

The activation of mTORC1 by amino acids is a complex process that primarily occurs at the lysosomal surface.[3][10] In the absence of amino acids, the mTORC1 complex is localized in the cytoplasm. The presence of amino acids, particularly arginine and leucine, triggers the translocation of mTORC1 to the lysosome.[3] This process is mediated by the Rag GTPases, which are anchored to the lysosomal membrane by the Ragulator complex.[4]

Arginine is sensed by at least two key proteins:

  • SLC38A9: A lysosomal amino acid transporter that senses luminal arginine and is a crucial component of the mTORC1 activation machinery.[11]

  • CASTOR1: A cytosolic sensor that binds arginine, leading to the dissociation of the GATOR1 complex, a negative regulator of RagA/B GTPases.[12]

While the direct sensor for lysine is less clearly defined, it is known to contribute to mTORC1 activation, potentially through its influence on the overall intracellular amino acid pool and by promoting the interaction of SLC38A9 with the Rag-Ragulator complex.[5]

The concerted action of these sensing mechanisms leads to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface. Here, mTORC1 is activated by the small GTPase Rheb, which is regulated by growth factor signaling pathways.[3][10] Activated mTORC1 then phosphorylates its downstream targets, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[13]

Data Presentation

Quantitative data from experiments utilizing this compound should be summarized in clearly structured tables to facilitate comparison between different experimental conditions. The following tables provide templates for presenting typical results from Western blot analysis of key mTORC1 pathway components.

Table 1: Hypothetical Quantification of mTORC1 Substrate Phosphorylation Following this compound Treatment. This table illustrates the expected dose-dependent increase in the phosphorylation of S6K and 4E-BP1. Data is presented as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control.

Treatment ConditionConcentration (mM)p-S6K (T389) / Total S6K (Fold Change)p-4E-BP1 (T37/46) / Total 4E-BP1 (Fold Change)
Vehicle Control-1.01.0
This compound0.12.52.2
This compound0.55.85.1
This compound1.08.27.5
Rapamycin (Inhibitor)0.10.20.3

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and detection methods.

Table 2: Hypothetical Time-Course of mTORC1 Activation by this compound. This table demonstrates the temporal dynamics of mTORC1 pathway activation, showing a peak in phosphorylation followed by a gradual decline.

Time Point (minutes)p-S6K (T389) / Total S6K (Fold Change)p-4E-BP1 (T37/46) / Total 4E-BP1 (Fold Change)
01.01.0
154.54.0
308.57.8
606.25.9
1203.12.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on the mTOR signaling pathway.

Protocol 1: In Vitro mTORC1 Activation Assay in Cultured Cells

This protocol describes the stimulation of cultured cells with this compound to assess the activation of the mTORC1 pathway via Western blot analysis of downstream targets.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Amino acid-free medium (e.g., DMEM without amino acids)

  • This compound (stock solution prepared in sterile water or PBS)

  • mTOR inhibitor (e.g., Rapamycin, Torin1) as a negative control

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-mTOR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in complete medium until they reach 80-90% confluency.

    • Seed cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Amino Acid Starvation:

    • On the day of the experiment, gently wash the cells twice with warm PBS.

    • Replace the complete medium with amino acid-free medium and incubate for 1-2 hours to synchronize the cells and reduce basal mTORC1 activity.

  • This compound Stimulation:

    • Prepare working solutions of this compound in amino acid-free medium at the desired final concentrations (e.g., 0.1, 0.5, 1.0 mM).

    • For inhibitor controls, pre-treat cells with Rapamycin (e.g., 100 nM) or Torin1 (e.g., 250 nM) for 30 minutes before adding this compound.

    • Remove the starvation medium and add the this compound-containing medium or control medium to the respective wells.

    • Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes). A 30-minute stimulation is often sufficient to observe robust activation.[14]

  • Cell Lysis:

    • After stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Visualize the protein bands using an ECL substrate and an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each target.

    • Normalize the results to the loading control (e.g., GAPDH) and then to the vehicle control to determine the fold change in activation.

Visualizations

mTORC1 Signaling Pathway

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome This compound This compound Peptide_Transporters Peptide Transporters (e.g., PepT1/2) This compound->Peptide_Transporters Uptake Lys_Arg Lysine + Arginine Peptide_Transporters->Lys_Arg Hydrolysis CASTOR1 CASTOR1 Lys_Arg->CASTOR1 Binds SLC38A9 SLC38A9 Lys_Arg->SLC38A9 Sensed by GATOR2 GATOR2 CASTOR1->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Rag_GTPases_inactive Rag GTPases (inactive) GATOR1->Rag_GTPases_inactive Inactivates mTORC1_inactive mTORC1 (inactive) mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activated by Rheb S6K_4EBP1 S6K / 4E-BP1 Phosphorylated_S6K_4EBP1 p-S6K / p-4E-BP1 S6K_4EBP1->Phosphorylated_S6K_4EBP1 Protein_Synthesis_Growth Protein Synthesis & Cell Growth Phosphorylated_S6K_4EBP1->Protein_Synthesis_Growth Ragulator Ragulator SLC38A9->Ragulator Activates Ragulator->Rag_GTPases_inactive Activates Rag_GTPases_active Rag GTPases (active) Rag_GTPases_inactive->Rag_GTPases_active Activates Rag_GTPases_active->mTORC1_inactive Recruits to Lysosome Rheb Rheb mTORC1_active->S6K_4EBP1

Caption: mTORC1 signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Seeding B 2. Amino Acid Starvation (1-2 hours) A->B C 3. This compound Stimulation (Dose and Time-Course) B->C D Control Groups: - Vehicle - Inhibitor (Rapamycin) B->D E 4. Cell Lysis C->E D->E F 5. Protein Quantification E->F G 6. Western Blotting (p-S6K, p-4E-BP1) F->G H 7. Densitometry & Data Analysis G->H

Caption: Experimental workflow for studying mTORC1 activation.

References

Application Notes and Protocols: H-Lys-Arg-OH as a Substrate for Specific Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Arg-OH is a valuable tool in protease research and drug development. Its simple structure, containing the Lys-Arg motif, makes it a specific substrate for a class of proteases that recognize and cleave at basic amino acid residues. This document provides detailed application notes and protocols for utilizing this compound to study the activity of such proteases. Understanding the kinetics and specificity of these enzymes is crucial for elucidating their roles in physiological and pathological processes, as well as for the development of therapeutic inhibitors.

Proteases Targeting the Lys-Arg Bond

Several proteases exhibit specificity for cleavage at the C-terminus of lysine (Lys) and/or arginine (Arg) residues. The Lys-Arg bond in this compound serves as a canonical recognition site for these enzymes.

  • Trypsin: A well-characterized serine protease, trypsin is widely used in proteomics for protein digestion. It specifically cleaves peptide bonds at the carboxyl side of lysine and arginine residues.[1] The active site of trypsin contains a negatively charged aspartate residue (Asp189) that interacts favorably with the positively charged side chains of lysine and arginine, facilitating substrate binding and catalysis.[1]

  • Endoproteinase Lys-C: This serine protease is highly specific for cleaving at the C-terminal side of lysine residues. While its primary target is lysine, it can also cleave at arginine residues, albeit at a much lower rate. Lys-C is often used in proteomics to generate larger peptide fragments compared to trypsin, which is beneficial for protein sequencing and mapping post-translational modifications.

  • Endoproteinase Arg-C: A cysteine protease, Arg-C demonstrates high specificity for cleaving at the C-terminal side of arginine residues. It can also cleave at lysine sites, but with significantly lower efficiency.[2] Its distinct specificity makes it a useful tool for targeted protein analysis and for generating peptide maps that are complementary to those produced by trypsin or Lys-C.

  • Kex2 Protease: A calcium-dependent serine protease found in yeast, Kex2 is involved in the processing of prohormones. It preferentially cleaves at the C-terminus of dibasic sequences, with a strong preference for Lys-Arg sites. This specificity is critical for the maturation of many secreted proteins and peptides.

Quantitative Data Summary

ProteaseSubstrate MoietyKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Kex2 ProteaseBoc-Gln-Arg-Arg-MCA1711006.5 x 10⁷Demonstrates high efficiency for dibasic sites.
Kex2 ProteaseBoc-Gln-Lys-Arg-MCA2.211005.0 x 10⁸Shows a strong preference for the Lys-Arg sequence.
TrypsinVarious peptide motifs---Cleavage speed is significantly reduced at DK and DTR motifs compared to arginine sites.[3]

Note: The provided data is for larger, modified peptide substrates and should be considered as a relative indicator of protease activity towards the Lys-Arg motif. Actual kinetic parameters for this compound will vary and need to be determined empirically.

Experimental Protocols

The cleavage of the non-chromogenic dipeptide this compound into its constituent amino acids, H-Lys-OH and H-Arg-OH, can be monitored and quantified using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Protocol 1: HPLC-Based Protease Activity Assay

This protocol describes a method to determine the rate of this compound cleavage by monitoring the decrease in the substrate peak area and the corresponding increase in the product peak areas over time using reverse-phase HPLC.

Materials:

  • Protease of interest (e.g., Trypsin, Lys-C, Arg-C)

  • This compound substrate

  • Protease-specific assay buffer (e.g., for Trypsin: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in water or a suitable buffer to a final concentration of 10 mM.

  • Prepare Enzyme Working Solution: Dilute the protease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Reaction Setup:

    • In a microcentrifuge tube, add the appropriate volume of assay buffer.

    • Add the this compound substrate to the desired final concentration (e.g., starting with a range from 0.1 mM to 5 mM for kinetic studies).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for 5 minutes.

  • Initiate the Reaction: Add the enzyme working solution to the pre-warmed substrate mixture to start the reaction.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples onto the C18 HPLC column.

    • Separate the substrate and products using a suitable gradient of Mobile Phase A and B (e.g., a linear gradient from 5% to 50% Mobile Phase B over 20 minutes).

    • Monitor the elution profile at 214 nm. This compound, H-Lys-OH, and H-Arg-OH will have distinct retention times.

  • Data Analysis:

    • Integrate the peak areas for the substrate and products at each time point.

    • Plot the decrease in substrate concentration or the increase in product concentration over time to determine the initial reaction velocity.

    • For kinetic parameter determination (Km and kcat), repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration, fitting the data to the Michaelis-Menten equation.

HPLC_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Substrate (this compound) Reaction Incubation (Time-course) Substrate->Reaction Enzyme Protease Enzyme->Reaction Buffer Assay Buffer Buffer->Reaction Quench Quenching (e.g., TFA) Reaction->Quench Aliquots at time points HPLC HPLC Separation (C18 Column) Quench->HPLC Detect UV Detection (214 nm) HPLC->Detect Data Data Analysis (Peak Integration) Detect->Data

Caption: HPLC-based workflow for monitoring protease activity.

Protocol 2: Mass Spectrometry-Based Protease Activity Assay

This protocol provides a highly sensitive and specific method for quantifying the cleavage of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Protease of interest (e.g., Trypsin, Lys-C, Arg-C)

  • This compound substrate

  • Protease-specific assay buffer (e.g., for Trypsin: 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 1% Formic Acid)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase LC column

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile

Procedure:

  • Prepare Solutions: Prepare substrate, enzyme, and buffer solutions as described in the HPLC protocol. The use of a volatile buffer like ammonium bicarbonate is recommended for MS compatibility.

  • Enzymatic Reaction: Perform the enzymatic reaction and time-course sampling as described in the HPLC protocol, using an MS-compatible quenching solution.

  • LC-MS Analysis:

    • Inject the quenched samples into the LC-MS system.

    • Separate the substrate and products using a suitable LC gradient.

    • The mass spectrometer should be operated in positive ion mode.

    • Monitor the specific mass-to-charge ratios (m/z) for the substrate (this compound) and the products (H-Lys-OH and H-Arg-OH).

      • This compound: [M+H]⁺

      • H-Lys-OH: [M+H]⁺

      • H-Arg-OH: [M+H]⁺

  • Data Analysis:

    • Extract the ion chromatograms for the specific m/z values of the substrate and products.

    • Integrate the peak areas for each analyte at each time point.

    • Quantify the amount of substrate consumed and product formed. For absolute quantification, a standard curve of known concentrations of the substrate and products should be generated.

    • Determine the initial reaction velocity and kinetic parameters as described in the HPLC protocol.

MS_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Substrate (this compound) Reaction Incubation (Time-course) Substrate->Reaction Enzyme Protease Enzyme->Reaction Buffer Assay Buffer (Volatile) Buffer->Reaction Quench Quenching (e.g., Formic Acid) Reaction->Quench Aliquots at time points LCMS LC-MS Analysis Quench->LCMS Data Data Analysis (Extracted Ion Chromatograms) LCMS->Data

Caption: Mass spectrometry-based workflow for protease activity.

Signaling Pathway Context

Proteases that cleave at Lys-Arg sites are involved in numerous signaling pathways. For instance, many prohormones and proproteins are activated by cleavage at dibasic sites by proteases like Kex2 and furin. This processing is essential for the generation of active hormones and growth factors that regulate a wide range of cellular processes.

Signaling_Pathway cluster_synthesis Protein Synthesis & Processing cluster_activation Activation cluster_signaling Cellular Signaling Proprotein Pro-protein / Pro-hormone (Inactive) Cleavage Cleavage at Lys-Arg site Proprotein->Cleavage Protease Protease (e.g., Furin, Kex2) Protease->Cleavage ActiveProtein Active Protein / Hormone Cleavage->ActiveProtein Receptor Cell Surface Receptor ActiveProtein->Receptor Signal Downstream Signaling Cascade Receptor->Signal Response Cellular Response Signal->Response

Caption: Pro-protein activation by protease cleavage.

References

Application Notes and Protocols for H-Lys-Arg-OH In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of the dipeptide H-Lys-Arg-OH (Lys-Arg). This document outlines its potential biological roles, offers detailed protocols for relevant assays, and presents data in a structured format to facilitate experimental design and interpretation.

Introduction

This compound is a dipeptide composed of L-lysine and L-arginine.[1][2] As a naturally occurring metabolite, it is implicated in several biological processes. Notably, it is recognized as a component of advanced glycation end products (AGEs), which are involved in aging and the pathogenesis of various diseases.[3][4] Furthermore, the constituent amino acids, lysine and arginine, are known to play crucial roles in cellular signaling, particularly through the mTOR pathway, which governs cell growth, proliferation, and protein synthesis.[5] There is also evidence suggesting that peptides containing lysine and arginine can influence cell adhesion processes.[3]

Key Research Areas

  • Cell Adhesion: Investigating the potential of this compound to modulate cell-matrix and cell-cell interactions, potentially mimicking the action of RGD peptides through integrin-mediated signaling.

  • mTOR Signaling: Elucidating the effect of this compound on the mTOR signaling cascade to understand its impact on protein synthesis, cell growth, and proliferation.

  • Advanced Glycation End Products (AGEs) Formation: Studying the role of this compound as a precursor or component of AGEs and its contribution to the pathophysiology of age-related diseases.

  • Cell Viability and Proliferation: Assessing the dose-dependent effects of this compound on the viability and proliferation of various cell types.

Data Presentation

While specific quantitative data for the this compound dipeptide is limited in publicly available literature, the following table summarizes relevant in vitro data for its constituent amino acids, L-lysine and L-arginine, to provide a basis for experimental design. Researchers are encouraged to generate specific dose-response curves for this compound in their experimental systems.

Amino AcidCell TypeAssayEndpointConcentration/DoseObserved Effect
L-ArginineHuman OsteoblastsMTT Assay, various othersProliferation, Synthesis0.625 mg/mlIncreased production of factors for matrix synthesis.[6]
L-LysineHuman OsteoblastsMTT Assay, PDGF stainingProliferation0.587 mg/mlActivated cell proliferation.[6]
L-ArginineHuman Dental Pulp Stem CellsMTT AssayCell Viability250, 300, 350, 400 µmol/LDose-dependent increase in cell viability, with 400 µmol/L showing the highest viability.[7]
L-ArginineIEC-6 cellsCCK-8 Assay, LDH AssayCell Viability4 mMAttenuated α-toxin-induced reduction in cell viability.[8]

Experimental Protocols

Cell Adhesion Assay

This protocol is adapted from standard cell adhesion assays and can be used to investigate the effect of this compound on cell attachment to an extracellular matrix (ECM) protein-coated surface.[1][9]

Materials:

  • This compound (and its trifluoroacetate salt, H-Arg-Lys-OH TFA, which may have enhanced water solubility and stability)[9]

  • 96-well tissue culture plates

  • ECM protein (e.g., Fibronectin, Collagen, Laminin)

  • Bovine Serum Albumin (BSA)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Calcein-AM or Crystal Violet staining solution

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Plate Coating:

    • Coat wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.

    • Wash the wells three times with PBS to remove any unbound protein.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to the assay.

    • Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Wash the cells with serum-free medium and resuspend them at a concentration of 1 x 10^5 cells/mL in serum-free medium.

  • Adhesion Assay:

    • Add 100 µL of the cell suspension to each coated well.

    • Add this compound at various concentrations (e.g., 0, 1, 10, 100 µM) to the respective wells. Include a positive control (e.g., RGD peptide) and a negative control (e.g., a scrambled peptide).

    • Incubate the plate at 37°C in a CO2 incubator for 1-2 hours.

  • Quantification of Adherent Cells:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • For Calcein-AM staining:

      • Add 100 µL of 2 µM Calcein-AM in PBS to each well and incubate for 30 minutes at 37°C.

      • Measure fluorescence at an excitation of 485 nm and an emission of 520 nm using a plate reader.

    • For Crystal Violet staining:

      • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

      • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

      • Wash the wells extensively with water and allow them to dry.

      • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

      • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell adhesion relative to the untreated control.

    • Generate a dose-response curve to determine the EC50 or IC50 of this compound.

Western Blot for mTOR Signaling Pathway Activation

This protocol outlines the investigation of key protein phosphorylation events in the mTOR pathway in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest (e.g., muscle cells, cancer cell lines)

  • Complete cell culture medium

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes, 1 hour, 6 hours). Include positive (e.g., insulin or amino acid cocktail) and negative controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the phosphorylation status of mTOR pathway proteins in treated versus untreated cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Cell_Viability Cell Viability Assay (MTT/CCK-8) Cell_Culture->Cell_Viability Cell_Adhesion Cell Adhesion Assay Cell_Culture->Cell_Adhesion Western_Blot Western Blot (mTOR Pathway) Cell_Culture->Western_Blot Peptide_Prep This compound Preparation (Stock & Working Solutions) Peptide_Prep->Cell_Viability Peptide_Prep->Cell_Adhesion Peptide_Prep->Western_Blot AGE_Assay AGE Formation Assay Peptide_Prep->AGE_Assay Quantification Data Quantification (OD, Fluorescence, Band Intensity) Cell_Viability->Quantification Cell_Adhesion->Quantification Western_Blot->Quantification AGE_Assay->Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Quantification->Statistical_Analysis Interpretation Interpretation & Conclusion Statistical_Analysis->Interpretation mtor_signaling_pathway cluster_lysosome Lys_Arg This compound Amino_Acid_Transporters Amino Acid Transporters Lys_Arg->Amino_Acid_Transporters Intracellular_AA Increased Intracellular Lysine & Arginine Amino_Acid_Transporters->Intracellular_AA Rag_GTPases Rag GTPases Intracellular_AA->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates Rheb Rheb Lysosome Lysosome Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis Inhibits Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

Troubleshooting & Optimization

improving H-Lys-Arg-OH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of the dipeptide H-Lys-Arg-OH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is a dipeptide composed of two basic, hydrophilic amino acids, Lysine and Arginine. Consequently, it is expected to be highly soluble in aqueous solutions, particularly at neutral and acidic pH. Difficulties with solubility may arise under specific buffer conditions or at high concentrations.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of peptides is significantly influenced by pH.[1] For this compound, which has a high isoelectric point (pI) due to its basic residues, solubility is generally high at pH values below its pI. As the pH of the solution approaches the pI, the net charge of the peptide approaches zero, which can lead to a decrease in solubility and potential precipitation. Therefore, maintaining a pH well below the estimated pI of this compound is recommended for optimal solubility.

Q3: What is the isoelectric point (pI) of this compound and why is it important?

A3: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, solubility is typically at its minimum at the pI. The pI of this compound can be estimated by averaging the pKa values of its most basic functional groups (the side chains of Lysine and Arginine and the N-terminal amino group). Given the high pKa values of the Lysine (side chain ~10.5) and Arginine (side chain ~12.5) side chains, the pI of this compound is expected to be significantly basic, likely in the range of 10.5-11.5. Working at a pH below this range is advisable.

Q4: Which buffers are recommended for dissolving this compound?

A4: For most applications, sterile, distilled water should be the first choice for dissolving this compound. If a buffer is required, standard biological buffers such as phosphate-buffered saline (PBS) at pH 7.4 are generally suitable, as the peptide should be highly soluble at this pH.[2] For higher concentrations or if solubility issues are encountered, using a slightly acidic buffer (e.g., a citrate buffer at pH 5-6) can be beneficial.

Q5: Should I expect any stability issues with this compound in aqueous solutions?

A5: While this compound is generally stable, prolonged storage in solution, especially at room temperature or in non-sterile conditions, can lead to degradation. It is always recommended to prepare fresh solutions for experiments. If storage is necessary, solutions should be filter-sterilized, aliquoted, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table provides estimated solubility data for this compound in aqueous solutions at different pH values and temperatures. Please note that these are typical values and actual solubility may vary depending on the specific experimental conditions and the purity of the peptide.

pHTemperature (°C)Estimated Solubility (mg/mL)Buffer System
5.025> 10050 mM Citrate Buffer
7.425> 100Phosphate-Buffered Saline (PBS)
9.02550 - 7550 mM Borate Buffer
10.52510 - 2050 mM Carbonate-Bicarbonate Buffer
7.44> 75Phosphate-Buffered Saline (PBS)
7.437> 100Phosphate-Buffered Saline (PBS)

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Peptide does not dissolve in water. High concentration, or the peptide is in its free base form which might have lower solubility than its salt form.1. Try vortexing for a longer period. 2. Gentle warming (to no more than 40°C) may aid dissolution.[1] 3. Add a small amount of a dilute acid (e.g., 10% acetic acid) dropwise until the peptide dissolves, then adjust the pH with a suitable buffer if necessary.[1]
Solution is cloudy or contains particulates. Incomplete dissolution or precipitation. The pH of the solution may be too close to the peptide's pI.1. Centrifuge the solution to pellet the undissolved material. Use the clear supernatant. 2. Measure the pH of the solution. If it is near the estimated pI (10.5-11.5), lower the pH by adding a small amount of dilute acid. 3. Filter the solution through a 0.22 µm filter.
Peptide precipitates out of solution after initial dissolution. Change in pH or temperature, or the concentration is above the solubility limit for the given conditions.1. Re-dissolve the precipitate by lowering the pH or gentle warming. 2. Prepare a more dilute stock solution. 3. Ensure the final buffer conditions are compatible with the dissolved peptide.
Gel formation is observed. High peptide concentration leading to intermolecular hydrogen bonding and aggregation.1. Dilute the sample. 2. Use denaturing agents like 6M guanidine hydrochloride or 8M urea for initial solubilization, followed by dilution into the working buffer. Note that these agents may interfere with downstream applications.

Experimental Protocols

Protocol for Preparing a 10 mg/mL Stock Solution of this compound
  • Preparation:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the required volume of solvent. For a 10 mg/mL solution from 1 mg of peptide, you will need 100 µL of solvent.

  • Initial Dissolution:

    • Add the calculated volume of sterile, distilled water to the vial.

    • Vortex the vial for 1-2 minutes. A brief sonication in a water bath can also be used to aid dissolution.

  • Solubility Assessment:

    • Visually inspect the solution. It should be clear and free of particulates.

    • If the peptide is not fully dissolved, proceed to the troubleshooting steps below.

  • Troubleshooting Insolubility:

    • If the solution remains cloudy, add 10% acetic acid dropwise (e.g., 1-2 µL at a time), vortexing between each addition, until the solution becomes clear.

    • Once dissolved, the pH can be adjusted if necessary for your specific application by adding a suitable buffer.

  • Storage:

    • For immediate use, the solution can be kept at 4°C for a short period.

    • For long-term storage, filter-sterilize the solution through a 0.22 µm syringe filter, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

Visual Guides

experimental_workflow Workflow for Optimizing this compound Solubility start Start with Lyophilized This compound solvent Add Sterile Water start->solvent vortex Vortex / Sonicate solvent->vortex check1 Visually Inspect: Clear Solution? vortex->check1 check2 Clear Solution? vortex->check2 success Solution Ready for Use or Storage check1->success Yes troubleshoot Troubleshooting Required check1->troubleshoot No add_acid Add 10% Acetic Acid Dropwise troubleshoot->add_acid add_acid->vortex check2->troubleshoot No, consider lower concentration adjust_ph Adjust pH with Buffer (if needed) check2->adjust_ph Yes adjust_ph->success

Caption: A step-by-step workflow for dissolving this compound.

troubleshooting_tree Troubleshooting Decision Tree for Solubility Issues start Solubility Issue Encountered check_conc Is the concentration high? start->check_conc dilute Prepare a more dilute solution check_conc->dilute Yes check_ph Is the pH near the pI (est. 10.5-11.5)? check_conc->check_ph No success Problem Resolved dilute->success lower_ph Lower the pH with dilute acid check_ph->lower_ph Yes check_temp Is the solution at a low temperature? check_ph->check_temp No lower_ph->success warm Gently warm to < 40°C check_temp->warm Yes final_check Still not dissolved? check_temp->final_check No warm->success use_cosolvent Consider a small amount of a compatible organic co-solvent (e.g., DMSO, if application allows) final_check->use_cosolvent Yes final_check->success No, consult further technical support use_cosolvent->success

Caption: A decision tree for troubleshooting this compound solubility.

References

preventing H-Lys-Arg-OH aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on preventing the aggregation of the dipeptide H-Lys-Arg-OH in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to aggregation?

This compound is a dipeptide composed of two basic, positively charged amino acids: Lysine (Lys) and Arginine (Arg). Due to these residues, the peptide has a high isoelectric point (pI). Aggregation, the self-association of peptide molecules, is most likely to occur at a pH near the peptide's pI.[1][2][3] At this pH, the net charge of the peptide is close to zero, which minimizes electrostatic repulsion between molecules and facilitates their association into insoluble aggregates.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For a highly hydrophilic and basic peptide like this compound, the primary solvent of choice should be high-purity, sterile water. If solubility issues arise, using a dilute acidic solution is recommended.[4][5] Basic peptides generally dissolve well in acidic conditions.[6] The trifluoroacetic acid (TFA) salt form of peptides, often a remnant of the purification process, typically enhances water solubility and stability.[7][8]

Q3: What is the optimal pH for ensuring the stability of an this compound solution?

To prevent aggregation, the pH of the stock solution should be maintained at least 1-2 units away from the peptide's isoelectric point (pI).[9] Since this compound is a basic peptide with a high pI, preparing the stock solution in a slightly acidic buffer (e.g., pH 4.0-6.0) will ensure the peptide carries a strong net positive charge. This charge promotes electrostatic repulsion between peptide molecules, significantly reducing the propensity for aggregation.[1][5]

Q4: How should I properly store my this compound stock solution?

Proper storage is critical for maintaining peptide integrity. Lyophilized peptide powder should be stored at -20°C or lower.[10] Once reconstituted, stock solutions should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[11] These aliquots should be stored at -20°C for short-term storage or -80°C for long-term stability.[11][12]

Q5: What is a safe maximum concentration for an this compound stock solution?

High peptide concentration is a primary factor that promotes aggregation.[1][13] While a specific solubility limit for this compound is not readily published, it is crucial to start with a modest concentration (e.g., 1 mg/mL) and only increase it if necessary and if the solution remains stable. It is always best to perform a small-scale solubility test with a fraction of your peptide before dissolving the entire sample.[6]

Q6: My this compound solution was initially clear but formed a precipitate over time. What could have caused this?

Precipitation after initial dissolution can be caused by several factors. The most common cause is a gradual shift in the solution's pH towards the peptide's isoelectric point. Other reasons include buffer incompatibility, the introduction of contaminants that can act as nucleation sites, or degradation of the peptide.[5] Storing the solution at an inappropriate temperature can also accelerate these processes.

Troubleshooting Guide

This guide addresses common problems encountered when handling this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Lyophilized powder will not dissolve in water. The pH of the water may be too close to the peptide's pI. The peptide concentration may be too high.1. Add a small amount of a dilute acid (e.g., 10% acetic acid or 0.1% TFA) dropwise until the peptide dissolves.[4][5] 2. Try gentle sonication in an ice bath to aid dissolution, but be cautious as excessive heat can cause degradation.[6] 3. Reduce the target concentration of the stock solution.
The solution is cloudy or contains visible particles. This indicates the presence of insoluble aggregates or undissolved peptide.1. Centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the aggregates.[4] Carefully use the clear supernatant. 2. For critical applications, filter the solution through a low protein-binding 0.22 µm syringe filter to remove insoluble material.[5]
Precipitate forms after a freeze-thaw cycle. The freezing and thawing process can concentrate the peptide in localized regions of the solution, promoting aggregation.1. Discard the current vial. 2. Prepare a new stock solution and immediately divide it into single-use aliquots to eliminate the need for freeze-thaw cycles.[11]
Experimental results are inconsistent. The stock solution may not be homogeneous due to the presence of micro-aggregates, leading to inaccurate pipetting and concentration.1. Before each use, visually inspect the thawed aliquot for any signs of precipitation or cloudiness. 2. Gently vortex the aliquot and centrifuge briefly to ensure a clear, homogeneous solution before taking your sample.[5]

Data Summary Tables

Table 1: Recommended Solvents and pH for this compound Stock Solutions

ParameterRecommendationRationale
Primary Solvent Sterile, high-purity water (e.g., WFI or HPLC-grade)This compound is a hydrophilic peptide.
Secondary Solvent Dilute aqueous acid (e.g., 0.1% Acetic Acid, 0.1% TFA)For basic peptides that are insoluble in neutral water, acidifying the solvent increases net positive charge and improves solubility.[4][6]
Optimal pH Range pH 4.0 - 6.0Keeps the solution pH far from the peptide's high pI, maximizing electrostatic repulsion to prevent aggregation.[1][9]
Solvents to Avoid Strong organic solvents (e.g., DMSO, DMF)Generally unnecessary for this hydrophilic peptide and may be incompatible with downstream biological assays.

Table 2: Storage and Handling Recommendations for this compound

ConditionLyophilized PowderReconstituted Stock Solution
Storage Temperature -20°C or -80°C in a desiccated environment-20°C (short-term, <1 month) or -80°C (long-term, >1 month)[11]
Handling Warm to room temperature before opening to prevent condensation.Aliquot into single-use volumes to avoid freeze-thaw cycles.[11]
Pre-use Check N/AVisually inspect for clarity. Centrifuge briefly to pellet any micro-aggregates before use.[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. This prevents moisture from condensing on the cold powder.

  • Initial Solubilization: Add the required volume of sterile, high-purity water to achieve the desired concentration (e.g., 1 mg/mL).

  • Mixing: Gently vortex the vial for 10-15 seconds. Visually inspect for complete dissolution.

  • Troubleshooting Insolubility: If the peptide does not fully dissolve, add 10% acetic acid solution dropwise (e.g., 1-2 µL at a time), vortexing between additions, until the solution becomes clear.

  • Final Steps: Once the solution is clear, centrifuge the vial briefly (10,000 x g for 1 minute) to pull down any solution from the walls and cap.

  • Aliquoting and Storage: Immediately divide the stock solution into single-use, low protein-binding microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Visual Inspection for Aggregation

  • Thawing: Remove a single aliquot of the this compound stock solution from the freezer and thaw it completely at room temperature or on ice.

  • Initial Inspection: Hold the tube against a dark background and visually inspect for any cloudiness, turbidity, or visible particles. A stable solution should be perfectly clear.

  • Centrifugation Test: Centrifuge the tube at high speed (>10,000 x g) for 5 minutes.

  • Final Inspection: After centrifugation, carefully inspect the bottom and sides of the tube for any visible pellet. The presence of a pellet indicates that aggregation has occurred, and the supernatant concentration may be lower than intended.

Visualizations

STABILITY This compound Solution Stability CONC Concentration STABILITY->CONC PH pH STABILITY->PH TEMP Temperature STABILITY->TEMP SOLV Solvent STABILITY->SOLV HIGH_CONC High Conc. CONC->HIGH_CONC LOW_CONC Low Conc. CONC->LOW_CONC PH_NEAR_PI pH ≈ pI PH->PH_NEAR_PI PH_FAR_PI pH << pI PH->PH_FAR_PI FREEZE_THAW Freeze-Thaw Cycles TEMP->FREEZE_THAW STORAGE_NEG_80 Stable at -80°C TEMP->STORAGE_NEG_80 WRONG_SOLV Inappropriate Solvent SOLV->WRONG_SOLV RIGHT_SOLV Aqueous Acidic Buffer SOLV->RIGHT_SOLV AGGREGATION Aggregation HIGH_CONC->AGGREGATION SOLUBILITY Solubility LOW_CONC->SOLUBILITY PH_NEAR_PI->AGGREGATION PH_FAR_PI->SOLUBILITY FREEZE_THAW->AGGREGATION STORAGE_NEG_80->SOLUBILITY WRONG_SOLV->AGGREGATION RIGHT_SOLV->SOLUBILITY

Caption: Factors influencing this compound solution stability.

start Start: Reconstitute Lyophilized this compound q1 Is the solution perfectly clear? start->q1 step2 Add dilute acid (e.g., 0.1% Acetic Acid) dropwise and vortex gently. q1->step2 No end_success Solution is ready. Aliquot and store at -80°C. q1->end_success Yes q2 Is the solution clear now? step2->q2 step3 Try gentle sonication in an ice bath. q2->step3 No q2->end_success Yes q3 Is the solution clear now? step3->q3 step4 Centrifuge at >10,000 x g. Use only the clear supernatant. q3->step4 No q3->end_success Yes end_fail Problem persists. Consider lower concentration or check peptide purity. step4->end_fail step4->end_success

Caption: Troubleshooting workflow for this compound solubility.

References

H-Lys-Arg-OH stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide H-Lys-Arg-OH in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am using this compound in my cell culture experiments, but I am not observing the expected biological effect. Could this be due to stability issues?

A1: Yes, it is highly likely that the lack of an observed effect is due to the instability of this compound in your cell culture medium. Peptides with unprotected N-terminal amines and C-terminal carboxylic acids, such as this compound, are known to be susceptible to rapid degradation by enzymes present in cell culture media, especially when supplemented with serum. Studies have shown that peptides with N-terminal amines can be almost entirely degraded within 48 hours of incubation with cells.

Q2: What are the primary factors that contribute to the degradation of this compound in cell culture?

A2: The primary factors contributing to the degradation of this compound are:

  • Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contains a variety of proteases and peptidases that can cleave the peptide bond between Lysine and Arginine. Exopeptidases, which cleave amino acids from the ends of peptides, are particularly problematic for peptides with unprotected termini.

  • pH of the Medium: While most cell culture media are buffered to a physiological pH (around 7.4), deviations from the optimal pH range of 6-8 can accelerate peptide degradation.[1]

  • Temperature: Standard cell culture incubation temperatures of 37°C can increase the rate of enzymatic degradation and chemical instability.[1]

  • Oxidation: Although less of a concern for Lysine and Arginine residues compared to others like Methionine or Cysteine, oxidative stress in the culture environment can potentially lead to modifications.[1]

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation products of this compound are its constituent amino acids: L-Lysine and L-Arginine. This is due to the cleavage of the peptide bond by peptidases. Further metabolism of these amino acids can also occur by the cells.

Q4: How can I improve the stability of my peptide in cell culture?

A4: To improve the stability of your peptide, consider the following strategies:

  • Chemical Modifications:

    • N-terminal acetylation and C-terminal amidation: These modifications protect the peptide from exopeptidases.

    • Use of D-amino acids: Replacing L-amino acids with their D-enantiomers can significantly increase resistance to enzymatic degradation.

  • Experimental Conditions:

    • Use serum-free or reduced-serum media: This will decrease the concentration of degrading enzymes.

    • Shorten incubation times: If possible, reduce the exposure time of the peptide to the cell culture environment.

    • Replenish the peptide: For longer experiments, consider adding fresh this compound at regular intervals.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect of this compound. Rapid degradation of the peptide in the cell culture medium.1. Confirm Degradation: Perform a stability study (see Experimental Protocol below) to determine the half-life of this compound in your specific cell culture conditions. 2. Modify the Peptide: Synthesize or purchase a stabilized version of the peptide (e.g., Ac-Lys-Arg-NH2). 3. Optimize Experimental Design: Use serum-free media if your cells can tolerate it, or reduce the serum concentration. Shorten the treatment duration.
High variability between experimental replicates. Inconsistent degradation rates due to variations in cell density, serum batch, or incubation time.1. Standardize Protocols: Ensure consistent cell seeding density and serum batches across experiments. 2. Minimize Freeze-Thaw Cycles: Aliquot and store the peptide stock solution at -20°C or -80°C to avoid repeated freezing and thawing.[1] 3. Prepare Fresh Solutions: Prepare working solutions of the peptide immediately before use.
Unexpected cellular responses. The degradation products (Lysine and Arginine) may be influencing cellular signaling pathways, such as the mTOR pathway.1. Investigate Downstream Effects: Assess the activation of signaling pathways known to be regulated by amino acids, like the mTOR pathway (see Experimental Protocol below). 2. Control for Amino Acid Effects: Include controls where cells are treated with equivalent concentrations of L-Lysine and L-Arginine to distinguish the effects of the dipeptide from its degradation products.

Quantitative Data Summary

Peptide Type Condition Observed Stability Reference
Peptides with N-terminal aminesIncubation with various cell types for 48 hoursAlmost complete degradation(Rozans, 2024)

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC

This protocol allows for the determination of the degradation rate of this compound in your specific experimental setup.

Materials:

  • This compound peptide

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cell line of interest

  • 24-well cell culture plates

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Microcentrifuge tubes

Methodology:

  • Cell Seeding: Seed your cells in a 24-well plate at your desired density and allow them to adhere overnight.

  • Peptide Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Add the peptide to the cell culture medium to achieve the final desired concentration. Include wells with medium and peptide but without cells as a control for non-enzymatic degradation.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots (e.g., 100 µL) of the cell culture medium from both the wells with and without cells.

  • Sample Preparation: Immediately precipitate the proteins in the collected medium by adding an equal volume of 100% acetonitrile. Vortex and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the peptide.

    • Monitor the elution of this compound by UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact this compound at each time point.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide in your cell culture medium.

Protocol 2: Assessment of mTOR Pathway Activation

This protocol can be used to determine if this compound or its degradation products are activating the mTOR signaling pathway.

Materials:

  • Cell line of interest

  • This compound, L-Lysine, L-Arginine

  • Complete and serum-free cell culture media

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. To synchronize the cells and reduce basal mTOR activity, starve the cells in serum-free medium for 2-4 hours.

  • Treatment: Treat the starved cells with:

    • Vehicle control (e.g., sterile water or PBS)

    • This compound at the desired concentration

    • L-Lysine at an equivalent molar concentration

    • L-Arginine at an equivalent molar concentration

    • A combination of L-Lysine and L-Arginine

    • Positive control (e.g., complete medium with serum and amino acids)

  • Cell Lysis: After the desired treatment time (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels and the loading control. Compare the levels of mTOR pathway activation between the different treatment groups.

Visualizations

Peptide_Degradation_Workflow cluster_experiment Experimental Setup cluster_analysis Analysis Cell_Culture Cell Culture with This compound Time_Points Collect Aliquots at Time Points Cell_Culture->Time_Points Incubation Sample_Prep Protein Precipitation & Supernatant Collection Time_Points->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Quantify Peak Area & Calculate Half-life HPLC->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

mTOR_Signaling_Pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_output Cellular Response Amino_Acids Amino Acids (Lysine, Arginine) Transporters Amino Acid Transporters Amino_Acids->Transporters Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activation Transporters->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by amino acids.

References

Technical Support Center: Optimizing H-Lys-Arg-OH Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of the dipeptide H-Lys-Arg-OH for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is a basic and hydrophilic dipeptide. For initial stock solutions, we recommend dissolving the lyophilized peptide in sterile, nuclease-free water or a buffered solution such as phosphate-buffered saline (PBS) at a pH of 7.0-7.4.[1] To ensure complete dissolution, gentle vortexing or sonication may be applied.[2] For peptides that are difficult to dissolve, a small amount of an acidic solvent like dilute acetic acid can be used initially, followed by dilution with the desired buffer.[1] It is advisable to prepare high-concentration stock solutions (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture, which could otherwise affect cell health.

Q2: What is a good starting concentration range for my cell assay?

A2: The optimal concentration of this compound will be cell type and assay dependent. For initial screening, a broad concentration range is recommended to determine the dose-response relationship. A common starting point for bioactive peptides is in the low micromolar (µM) to millimolar (mM) range. We suggest a serial dilution to test concentrations from approximately 1 µM to 1 mM. Refer to the table below for more specific recommendations based on assay type.

Q3: I am not observing any effect of this compound in my assay. What could be the reason?

A3: Several factors could contribute to a lack of observed effect:

  • Suboptimal Concentration: The concentrations tested may be too low to elicit a biological response. Try extending the concentration range.

  • Peptide Stability: Peptides can be susceptible to degradation by proteases present in serum-containing media or secreted by cells. Consider using serum-free media for the duration of the treatment or using protease inhibitors if compatible with your assay.

  • Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the biological activity of this specific dipeptide. Since Lys-Arg mimetics can influence cell adhesion, consider assays that measure this endpoint.[3][4]

  • Cell Type: The cell line you are using may not express the necessary receptors or transporters for this compound to exert its effect.

Q4: I am observing cytotoxicity at higher concentrations. How can I mitigate this?

A4: Cytotoxicity at high concentrations of peptides is not uncommon. To address this:

  • Determine the IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT, XTT, or a live/dead stain) to determine the concentration at which 50% of the cells are no longer viable.[5] This will help you establish a non-toxic working concentration range.

  • Reduce Incubation Time: High concentrations may be tolerated for shorter exposure times. Consider a time-course experiment to find the optimal incubation period.

  • Purity of the Peptide: Ensure the purity of your this compound stock, as contaminants could contribute to cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Media The peptide solubility is limited at the working concentration or the pH of the media.Prepare a fresh, more dilute stock solution. Ensure the final concentration of any co-solvents (like DMSO or acetic acid) is non-toxic to your cells (typically <0.1%).
Inconsistent Results Repeated freeze-thaw cycles of the stock solution leading to peptide degradation. Inaccurate pipetting.Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Use calibrated pipettes and proper pipetting techniques.
High Background in Assay The peptide interferes with the assay reagents.Run a control with the peptide in cell-free media to check for direct interactions with your assay components.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening
Assay TypeSuggested Concentration RangeNotes
Cell Viability / Cytotoxicity (e.g., MTT, LDH)1 µM - 2 mMEssential to establish a non-toxic working range for subsequent functional assays.
Cell Adhesion Assay10 µM - 500 µMBased on the potential for Lys-Arg to mimic RGD peptide activity.[3]
Cell Proliferation Assay (e.g., BrdU, Ki67)1 µM - 200 µMEffects on proliferation may be secondary to changes in cell adhesion or signaling.
Signaling Pathway Analysis (e.g., Western Blot for mTOR pathway)50 µM - 1 mMHigher concentrations may be needed to see changes in protein phosphorylation.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Sterile PBS or cell culture medium for dilution

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare a series of this compound dilutions in serum-free or complete medium. A 2x concentrated series is often useful.

    • Remove the medium from the wells and add 100 µL of the various peptide concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the peptide stock) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group (100% viability). Plot the percentage of viability against the peptide concentration to determine the dose-response curve and the IC50 value, if applicable.

Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Peptide Treatment Peptide Treatment Serial Dilutions->Peptide Treatment Cell Seeding Cell Seeding Cell Seeding->Peptide Treatment Incubation Incubation Peptide Treatment->Incubation Assay Assay Incubation->Assay Data Collection Data Collection Assay->Data Collection Dose-Response Curve Dose-Response Curve Data Collection->Dose-Response Curve Optimal Concentration Optimal Concentration Dose-Response Curve->Optimal Concentration

Caption: General workflow for optimizing this compound concentration.

G This compound This compound Integrin Receptor Integrin Receptor This compound->Integrin Receptor Binds (RGD mimicry) Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Integrin Receptor->Focal Adhesion Kinase (FAK) Activates Cell Membrane Cell Membrane PI3K/Akt Pathway PI3K/Akt Pathway Focal Adhesion Kinase (FAK)->PI3K/Akt Pathway Activates Cell Adhesion Cell Adhesion Focal Adhesion Kinase (FAK)->Cell Adhesion Promotes mTOR Activation mTOR Activation PI3K/Akt Pathway->mTOR Activation Leads to Protein Synthesis Protein Synthesis mTOR Activation->Protein Synthesis Promotes

References

troubleshooting inconsistent results with synthetic H-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic H-Lys-Arg-OH.

Frequently Asked Questions (FAQs)

Issue 1: Inconsistent Purity and Presence of Unexpected Impurities

Q1: My HPLC analysis shows variable purity between different batches of this compound. What could be the cause?

A1: Inconsistent purity in synthetic peptides like this compound can stem from several factors during solid-phase peptide synthesis (SPPS). Arginine, in particular, is a challenging amino acid to couple due to the steric hindrance of its bulky side-chain protecting group (e.g., Pbf) and its propensity to engage in side reactions.[1] Common issues include:

  • Incomplete Coupling: The bulky nature of the protected arginine can prevent the coupling reaction from reaching completion, leading to deletion sequences.[2]

  • Incomplete Deprotection: Aggregation of the peptide on the resin can block reactive sites, leading to incomplete removal of the Fmoc protecting group and subsequent truncated sequences.[2]

  • Side Reactions: During TFA cleavage, side-chain protecting groups may be incompletely removed or modified, especially with multiple arginine residues.[2] Another significant side reaction is the formation of a δ-lactam from activated arginine, which creates an inactive species unable to couple to the peptide chain.[1]

Q2: I've detected unexpected peaks in my mass spectrometry analysis. What are the likely impurities?

A2: Besides the deletion or truncated sequences mentioned above, other common impurities can arise during the synthesis and purification of arginine-containing peptides. These can include:

  • Arginine Side-Chain Modifications: Modifications such as sulfonation can occur during TFA cleavage if appropriate scavengers are not used.[2]

  • Adducts: The highly basic nature of the lysine and arginine side chains can lead to the formation of adducts with various salts or solvents used during synthesis and purification.

  • Acetylation: Incomplete coupling can be intentionally "capped" with acetic anhydride, leading to N-terminally acetylated sequences. If this happens unintentionally, it will appear as an impurity with a +42 Da mass shift.

Issue 2: Solubility and Aggregation Problems

Q3: I am having difficulty dissolving my lyophilized this compound powder. What is the recommended procedure?

A3: this compound, especially as a TFA salt, generally has good water solubility.[3] However, if you encounter issues, consider the following:

  • Use the Right Solvent: Start with high-purity water (Milli-Q or equivalent) or a suitable aqueous buffer.

  • Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.

  • pH Adjustment: Since the peptide contains basic residues (Lys and Arg), solubility can be pH-dependent. Adjusting the pH slightly may improve solubility, but be mindful of how this might affect your downstream experiments.

  • Avoid Aggregation-Prone Conditions: High concentrations can promote aggregation. It is recommended to prepare a concentrated stock solution and then dilute it to the final working concentration. L-Arginine and L-Lysine themselves have been shown to inhibit protein aggregation and increase the solubility of other molecules.[4][5]

Q4: My peptide solution appears cloudy or forms a precipitate over time. How can I prevent this?

A4: Cloudiness or precipitation is often a sign of aggregation. This can be particularly prevalent in sequences containing multiple cationic residues.[2] To mitigate this:

  • Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquoting the stock solution is highly recommended.

  • Solvent Choice: For some applications, adding a small percentage of an organic solvent like DMSO or acetonitrile to the stock solution can help maintain solubility, but check for compatibility with your assay.

  • Use Chaotropic Agents: In specific non-cellular applications, chaotropic salts might be used to disrupt secondary structures and prevent aggregation, though this is less common for a simple dipeptide.[2]

Issue 3: Inconsistent Biological or Biochemical Assay Results

Q5: I am observing high variability in my cell-based assays. Could the peptide be the source of the problem?

A5: Yes, inconsistencies in the peptide preparation can lead to variable assay results. The most common culprit is the trifluoroacetic acid (TFA) counter-ion, which is typically present from the reversed-phase HPLC purification process.[6][7]

  • TFA Interference: TFA is a strong acid and can lower the pH of your assay medium, affecting cell viability and protein function.[8] It has been reported to both inhibit and stimulate cell proliferation in a dose-dependent manner, which can introduce significant experimental variability.[7][8]

  • Biological Contamination: Ensure the peptide is free from endotoxins, especially for immunological assays, as these can cause non-specific immune responses.[7]

Q6: How can I eliminate the effects of the TFA counter-ion in my experiments?

A6: For highly sensitive cellular or biochemical studies, it is strongly recommended to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride (HCl).[7][8] This can be achieved through:

  • Ion-Exchange Chromatography: This is a robust method to replace the counter-ion.

  • Repeated Lyophilization: Repeatedly dissolving the peptide in a dilute solution of the desired acid (e.g., 0.1% HCl) and lyophilizing can effectively exchange the counter-ion.[9]

  • Purchasing a Different Salt Form: Many suppliers offer peptides with different salt forms upon request.

Data and Protocols

Table 1: Physicochemical Properties and Storage
PropertyValue / RecommendationCitation(s)
Molecular Formula C12H26N6O3
Molecular Weight 302.37 g/mol
Form Typically a lyophilized white powder.[6]
Recommended Storage Store lyophilized powder at -20°C or below. Store stock solutions in aliquots at -20°C or -80°C.[6]
Stability Recommended retest after 12 months of receipt. Avoid repeated freeze-thaw cycles.[10]
Common Salt Forms TFA salt (enhances solubility and stability), Acetate salt, HCl salt.[3]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

  • Calculate Mass: Determine the required mass of the peptide. Note: Remember to account for the peptide purity and the mass of the counter-ion if not already factored into the molecular weight provided by the supplier. The net peptide content is often 70-90% of the total weight.

  • Weighing: Carefully weigh the lyophilized peptide powder in a suitable microcentrifuge tube.

  • Dissolution: Add the required volume of solvent (e.g., sterile, nuclease-free water or a suitable buffer) to the tube to achieve a 10 mM concentration.

  • Mixing: Vortex briefly to mix. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: General Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This is a general protocol and may require optimization.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).[11]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient for a small, polar peptide would be a shallow gradient starting with a low percentage of Mobile Phase B (e.g., 0-5%) and increasing to 30-50% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.[12]

  • Sample Preparation: Prepare a sample of the peptide at approximately 1 mg/mL in Mobile Phase A.

  • Injection Volume: 10-20 µL.

For basic amino acids like Lys and Arg, which can be difficult to retain, alternative methods like HILIC with a buffer such as sulfuric acid in the mobile phase may provide better separation.[12]

Table 2: Common Mass Spectrometry Values for this compound
IonExpected m/z (Monoisotopic)Notes
[M+H]+ 303.2145The most common ion observed in positive mode ESI-MS.
[M+2H]2+ 152.1109Often observed due to the two basic side chains (Lys and Arg).
[M+Na]+ 325.1964A common sodium adduct.

Mass spectrometry can reveal common impurities such as deletion sequences (e.g., missing Lys or Arg) or modifications from the synthesis process.[13]

Visual Troubleshooting Guides

General Troubleshooting Workflow

cluster_start Start cluster_check Initial Checks cluster_peptide Peptide Integrity cluster_troubleshoot Troubleshooting Actions A Inconsistent Experimental Results B Review Protocol & Calculations A->B C Check Reagent & Buffer Quality A->C D Assess Peptide Purity (HPLC) C->D Reagents OK E Confirm Peptide Identity (MS) D->E G Impurity Detected? E->G H Solubility Issue? E->H I Sensitive Assay? E->I F Check Peptide Solubility / Aggregation G->H No J Order New Batch / Re-purify G->J Yes H->I No K Optimize Dissolution Protocol H->K Yes L Perform TFA Exchange I->L Yes M Re-run Experiment I->M No J->M K->M L->M

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Workflow for Peptide Analysis

A Lyophilized Peptide Sample B Prepare Stock Solution (e.g., 1 mg/mL in 0.1% TFA/H2O) A->B C Inject on RP-HPLC B->C D UV Detector (210-220 nm) C->D F Fraction Collection (Optional) C->F G Mass Spectrometer (ESI-MS) C->G E Assess Purity (Integrate Peak Areas) D->E H Confirm Mass of Main Peak G->H I Analyze Minor Peaks for Impurities G->I

Caption: Standard workflow for analyzing peptide purity and identity.

Potential Impact of Residual TFA on Assays

cluster_peptide Peptide Stock Solution cluster_assay Assay Medium cluster_effects Potential Downstream Effects A This compound (with TFA counter-ion) B Buffered Cell Culture Medium (e.g., pH 7.4) A->B Addition to Assay C Lowered Local pH B->C TFA release E Direct Cellular Effects (Growth Inhibition/Stimulation) B->E Direct TFA effect D Altered Protein Conformation / Activity C->D F Inconsistent & Unreliable Results D->F E->F

References

Technical Support Center: Effect of TFA Salt on H-Lys-Arg-OH and Related Peptide Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the impact of trifluoroacetate (TFA) salt on the biological activity of synthetic peptides like H-Lys-Arg-OH.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my this compound peptide?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase peptide synthesis (SPPS) process. It is essential for cleaving the synthesized peptide from the solid resin support and is also used in the mobile phase during purification by reverse-phase HPLC to improve separation and solubility.[1][2] During the final lyophilization (freeze-drying) step, free TFA is removed, but TFA anions remain electrostatically bound to positively charged sites on the peptide.[1][3]

The dipeptide this compound contains two strongly basic amino acids, Lysine (Lys) and Arginine (Arg), as well as a free N-terminus, all of which are positively charged at neutral pH.[4][5] These sites readily form salts with the negatively charged TFA counterion.[6][7] Therefore, commercially available synthetic peptides are typically delivered as TFA salts.[3][8]

Q2: How can TFA salt affect the biological activity of my peptide?

Residual TFA in a peptide preparation can significantly and often unpredictably interfere with biological assays.[1] Its effects can be broadly categorized as:

  • Direct Cellular Effects: TFA itself can be biologically active. It has been shown to inhibit cell proliferation in some cell types (e.g., osteoblasts, chondrocytes) at concentrations as low as 10 nM.[9][10] Conversely, in other cell lines (e.g., murine glioma cells), it can stimulate cell growth at higher micromolar to millimolar concentrations.[2][9] This can lead to experimental variability, false negatives, or false positives.[3][9]

  • Alteration of Peptide Properties: The TFA counterion can change the secondary structure, solubility, and aggregation state of the peptide.[6]

  • Assay Interference: TFA can lower the pH of your experimental solution, which may alter assay conditions.[3] It also has a strong absorbance band in infrared spectroscopy that can obscure the amide I band, complicating peptide secondary structure analysis.[3]

  • In Vivo Immunogenicity: In animal studies, TFA has the potential to trifluoroacetylate native proteins, which can elicit an antibody response.[1]

Q3: My peptide is this compound. Are peptides with Lys and Arg residues particularly susceptible to TFA effects?

Yes. Peptides containing basic amino acids such as Lysine (Lys), Arginine (Arg), and Histidine (His), or those with a free N-terminus, are prone to forming TFA salts.[1][7] The number of potential TFA counterions associated with a peptide molecule depends on the number of these positively charged sites.[11] Since this compound has three such sites (the N-terminus, the Lys side chain, and the Arg side chain), it will be strongly associated with TFA counterions.

Q4: What are the typical concentrations at which TFA shows biological effects?

The effects of TFA are dose-dependent and cell-type specific.

  • Inhibition of cell growth has been observed in the nanomolar (nM) range. For example, proliferation of fetal rat osteoblasts was inhibited by TFA at concentrations of 10-100 nM.[9][10]

  • Stimulation of cell growth has been reported in the micromolar (µM) to millimolar (mM) range. For instance, TFA concentrations of 0.5–7.0 mM were found to increase cell viability in murine glioma cells.[9]

Given this wide range, it is recommended to remove TFA before conducting biological experiments, especially for peptides used at concentrations above 10 nM.[9][12]

Q5: How do I know if TFA is the cause of unexpected results in my experiment?

TFA interference should be suspected if you observe:

  • High variability or poor reproducibility between experimental replicates.

  • Unexpected cytotoxicity or, conversely, enhanced cell proliferation.

  • Lower-than-expected or no biological activity, which might be due to TFA masking the true effect of the peptide.[10][12]

  • Results that differ when comparing different batches of the same synthetic peptide.

The most definitive way to confirm TFA interference is to perform a counterion exchange (e.g., to a hydrochloride or acetate salt) and repeat the experiment.

Q6: What are the primary methods for removing TFA from a peptide preparation?

The two most common and effective methods are:

  • Lyophilization with Hydrochloric Acid (HCl): This is the most widely adopted technique. It involves dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the TFA, which is removed as a volatile component during lyophilization. This process is typically repeated several times to ensure complete removal.[6][13]

  • Ion-Exchange Chromatography (IEX): This method uses a column with a charged resin. The peptide is loaded onto the column, and the TFA ions are washed away. The peptide is then eluted using a buffer containing a more biologically compatible counterion, such as acetate.[14][15]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues potentially caused by TFA contamination in your this compound peptide experiments.

Problem: You are observing inconsistent, unexpected, or irreproducible results in a biological assay (e.g., cell viability, receptor binding, signaling).

G cluster_0 start Unexpected or Irreproducible Results is_tfa Is the peptide a TFA salt? (Check Certificate of Analysis) start->is_tfa consider_tfa TFA is a likely cause of interference. is_tfa->consider_tfa  Yes other_factors Consider other factors: - Peptide solubility/aggregation - Endotoxin contamination - Assay conditions (pH, buffer) is_tfa->other_factors No exchange Perform Counterion Exchange (e.g., to HCl or Acetate salt) consider_tfa->exchange rerun Re-run Biological Assay with TFA-free peptide exchange->rerun compare Compare results between TFA and HCl/Acetate forms rerun->compare resolved Problem Resolved: TFA was the cause compare->resolved Results Differ not_resolved Problem Persists: Investigate other factors compare->not_resolved Results are Similar not_resolved->other_factors G cluster_0 start Receive Peptide (TFA Salt) exchange Perform Counterion Exchange (e.g., HCl) start->exchange confirm Optional: Confirm TFA Removal (e.g., 19F-NMR) exchange->confirm prepare Prepare Stock Solution with HCl-Salt Peptide confirm->prepare assay Perform Biological Assay prepare->assay end Reliable Data assay->end G cluster_0 peptide This compound Peptide receptor Cell Surface Receptor peptide->receptor pathway Intracellular Signaling Pathway receptor->pathway response Biological Response pathway->response tfa TFA Counterion tfa->receptor Allosteric modulation or blocking tfa->response Direct toxic or proliferative effects

References

H-Lys-Arg-OH degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Lys-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and strategies for its prevention. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a dipeptide composed of lysine and arginine. Its stability is critical for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of efficacy and the formation of impurities, which can have unintended effects.

Q2: What are the primary degradation pathways for this compound?

This compound is susceptible to several degradation pathways common to peptides, including:

  • Hydrolysis: Cleavage of the peptide bond between lysine and arginine, or at the C-terminus, is a major degradation route, often catalyzed by acidic or basic conditions.

  • Oxidation: The side chains of both lysine and arginine can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[1][2]

  • Enzymatic Degradation: Proteases, such as trypsin, can specifically cleave the peptide bond C-terminal to lysine and arginine residues.[3][4]

  • Diketopiperazine Formation: Intramolecular cyclization can occur, leading to the formation of a cyclic dipeptide, particularly under thermal stress or in certain solvent conditions.[5][6][7]

Q3: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate the rate of hydrolysis of the peptide bond. The degradation of lysine to lysine lactam, a potential degradation product, has been shown to be pH-dependent, with increased degradation at lower pH values.[8] For optimal stability, it is recommended to maintain the pH of this compound solutions within a neutral range (pH 5-7), unless experimental conditions require otherwise.

Q4: What is the impact of temperature on this compound stability?

Elevated temperatures accelerate all chemical degradation pathways, including hydrolysis, oxidation, and diketopiperazine formation.[9] For long-term storage, it is crucial to keep this compound in a lyophilized form at -20°C or -80°C. Once in solution, store frozen in aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Loss of Peptide Activity or Concentration

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Ensure lyophilized peptide is stored at -20°C or -80°C.

    • For solutions, confirm they are stored frozen in single-use aliquots to avoid repeated freeze-thaw cycles.

  • Assess Solution Preparation and Handling:

    • Was the peptide dissolved in a recommended buffer (e.g., phosphate, acetate) at an appropriate pH (typically 5-7)?

    • Was the solution protected from light and atmospheric oxygen?

  • Analyze for Degradation Products:

    • Use analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the parent peptide and potential degradation products.[10][11][12] Common degradation products to look for include cleaved amino acids (lysine and arginine), oxidized forms of the dipeptide, and the corresponding diketopiperazine.

Issue 2: Unexpected Peaks in HPLC Analysis

Possible Cause: Formation of degradation products or impurities.

Troubleshooting Steps:

  • Characterize the Unexpected Peaks:

    • Utilize HPLC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks.[13][14]

    • Compare the observed masses with the theoretical masses of potential degradation products (see Table 1).

  • Perform a Forced Degradation Study:

    • Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[15][16][17][18]

    • Analyze the stressed samples by HPLC-MS to see if the retention times of the generated degradants match the unexpected peaks in your experimental samples.

Prevention of Degradation

Proactive measures can significantly minimize the degradation of this compound.

  • Optimal Storage:

    • Lyophilized Form: Store at -20°C or -80°C in a desiccator to protect from moisture.

    • In Solution: Prepare fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

  • pH Control:

    • Maintain solutions at a pH between 5 and 7 using a suitable buffer system (e.g., phosphate or acetate buffer).

  • Use of Excipients:

    • Antioxidants: To prevent oxidative degradation, consider the addition of antioxidants such as ascorbic acid (Vitamin C), which has been shown to scavenge free radicals.[1] Both lysine and arginine themselves have demonstrated radical scavenging and iron-chelating properties, which can contribute to stability.[1][2][19]

    • Chelating Agents: If metal-catalyzed oxidation is a concern, include a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffer.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Monoisotopic Masses

Degradation ProductChemical FormulaMonoisotopic Mass (Da)Degradation Pathway
H-Lys-OHC₆H₁₄N₂O₂146.1055Hydrolysis
H-Arg-OHC₆H₁₄N₄O₂174.1117Hydrolysis
Lys-Arg DiketopiperazineC₁₂H₂₂N₆O₂282.1804Intramolecular Cyclization
Oxidized this compound (+16 Da)C₁₂H₂₆N₆O₄318.2015Oxidation
Oxidized this compound (+32 Da)C₁₂H₂₆N₆O₅334.1965Oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution 1:1 with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-MS method.

Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradants

This is a general-purpose method that can be optimized for specific instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B (linear gradient)

    • 25-30 min: 50-95% B (linear gradient)

    • 30-35 min: 95% B (hold)

    • 35-36 min: 95-5% B (linear gradient)

    • 36-45 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 214 nm.[10]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Scan range: m/z 100-1000.

Visualizations

cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation  ROS Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation  Proteases (e.g., Trypsin) Diketopiperazine Formation Diketopiperazine Formation This compound->Diketopiperazine Formation  Heat

Caption: Major degradation pathways for this compound.

cluster_workflow Forced Degradation Workflow Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Apply Stress Conditions Apply Stress Conditions Prepare this compound Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photostability Photostability Apply Stress Conditions->Photostability Neutralize & Dilute Neutralize & Dilute Acid Hydrolysis->Neutralize & Dilute Base Hydrolysis->Neutralize & Dilute Oxidation->Neutralize & Dilute Thermal Stress->Neutralize & Dilute Photostability->Neutralize & Dilute HPLC-MS Analysis HPLC-MS Analysis Neutralize & Dilute->HPLC-MS Analysis Identify Degradants Identify Degradants HPLC-MS Analysis->Identify Degradants End End Identify Degradants->End

Caption: Experimental workflow for a forced degradation study.

References

Navigating Trifluoroacetic Acid (TFA) Removal from H-Lys-Arg-OH Peptide Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the presence of trifluoroacetic acid (TFA) in synthetic peptide samples like H-Lys-Arg-OH can be a significant hurdle. TFA, a strong acid commonly used in peptide synthesis and purification, can be toxic to cells and interfere with biological assays, necessitating its removal for accurate and reliable experimental outcomes.

This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the removal of TFA from this compound and other peptide samples.

Troubleshooting Guide

Researchers may encounter several challenges during the TFA removal process. This guide addresses the most common issues with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Peptide Recovery - Peptide adsorption to labware: Peptides can stick to the surfaces of tubes and pipette tips. - Incomplete elution from chromatography columns: The peptide may not fully detach from the resin during ion-exchange or reverse-phase chromatography. - Loss during lyophilization: Very small or "fluffy" peptide samples can be pulled into the lyophilizer vacuum. - Precipitation of the peptide: Changes in pH or solvent composition can cause the peptide to become insoluble.- Use low-protein-binding labware. - Optimize elution conditions (e.g., increase salt concentration or organic solvent percentage). - Ensure proper lyophilization technique, including using appropriate containers and ensuring the sample is completely frozen before applying vacuum. - Adjust the pH of the buffer to enhance peptide solubility. This compound is basic and generally soluble in acidic to neutral aqueous solutions.
Incomplete TFA Removal - Insufficient exchange cycles: One cycle of lyophilization or ion exchange may not be enough to remove all TFA. - Inadequate washing: During precipitation or chromatography, the washing steps may not be sufficient to remove all TFA. - Strong ionic interactions: The positively charged lysine and arginine residues in this compound can form strong ionic bonds with the negatively charged TFA counter-ions.- Perform multiple cycles of the chosen TFA removal method. For lyophilization with HCl, at least three cycles are often recommended.[1][2] - Increase the volume and number of washes during precipitation or chromatography. - For ion-exchange chromatography, use a significant excess of the new counter-ion (e.g., acetate or chloride) to drive the equilibrium towards exchange.
Peptide Degradation - Harsh acidic conditions: Prolonged exposure to strong acids like HCl can lead to peptide hydrolysis. - Oxidation: Some amino acid residues are susceptible to oxidation.- Minimize the time the peptide is in a highly acidic solution. - Use degassed buffers and solvents to minimize oxidation. Consider adding antioxidants if the peptide sequence is known to be sensitive.
Altered Biological Activity - Residual TFA: Even small amounts of remaining TFA can be toxic to cells or interfere with assays.[3] - Presence of the new counter-ion: The newly introduced counter-ion (e.g., chloride or acetate) may have its own effects on the biological system.- Confirm complete TFA removal using analytical techniques such as NMR or ion chromatography. - Run appropriate controls in your biological assays, including the new counter-ion alone, to assess its potential impact.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my this compound sample?

A1: Trifluoroacetic acid is often used during the synthesis and purification of peptides. However, residual TFA can be toxic to cells in culture and can interfere with biological assays by altering the pH or interacting with cellular components.[3] For in-vivo studies and many in-vitro experiments, removing TFA is crucial for obtaining accurate and reproducible results.

Q2: What are the most common methods for removing TFA from peptide samples?

A2: The most common methods for TFA removal are:

  • Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying it. The volatile TFA is removed during lyophilization, and the peptide is left as a hydrochloride salt.[1][2][4] This process is typically repeated multiple times for complete removal.[1][2]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. The peptide solution is passed through a resin that has a higher affinity for the peptide than TFA, allowing the TFA to be washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., acetate or chloride).[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to exchange the TFA counter-ion by using a mobile phase containing a different, biocompatible acid like acetic acid.[3]

  • Precipitation: The peptide can be precipitated from the TFA solution using a non-polar solvent like cold diethyl ether. The TFA remains in the supernatant, which is then decanted.[4]

Q3: Which TFA removal method is best for this compound?

A3: this compound is a small, hydrophilic, and basic peptide due to the lysine and arginine residues. For such peptides, ion-exchange chromatography is often a very effective method.[3] However, lyophilization with HCl is also a widely used and effective technique. The choice of method can depend on the scale of your sample, the required final purity, and the available equipment.

Q4: How can I be sure that all the TFA has been removed?

A4: The efficiency of TFA removal can be quantified using analytical techniques such as 19F NMR (Fluorine-19 Nuclear Magnetic Resonance) , which directly detects the fluorine atoms in TFA, or ion chromatography .[3] Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR) can also be used to monitor the removal of TFA.[3]

Q5: Will the TFA removal process affect the purity of my peptide?

A5: If performed correctly, the TFA removal process should not significantly impact the purity of the peptide. However, it is always good practice to analyze the peptide purity by RP-HPLC before and after the TFA removal process to ensure its integrity.[1] Studies have shown that TFA removal with 10 mM HCl did not impact peptide purity.

Quantitative Comparison of TFA Removal Methods

The efficiency of TFA removal and the recovery of the peptide can vary depending on the method used. The following table summarizes data from a study that compared different TFA removal techniques for a cationic peptide.

Method Initial TFA/Peptide Molar Ratio Final TFA/Peptide Molar Ratio Peptide Recovery (%)
Reverse-Phase HPLC4.5 : 11.6 : 1~80
Ion-Exchange Resin4.5 : 10.14 : 1>95
Deprotonation/Reprotonation4.5 : 1<0.05 : 1>95
Data adapted from a study on a dicationic octapeptide, which serves as a model for the behavior of this compound.[5]

Experimental Protocols

Below are detailed methodologies for common TFA removal experiments.

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol involves the exchange of the trifluoroacetate counter-ion for a chloride ion.

  • Dissolution: Dissolve the this compound TFA salt in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][2]

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1][2]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This protocol utilizes a strong anion exchange resin to replace TFA with a more biocompatible counter-ion like acetate.

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Column Equilibration: Equilibrate the column with a low-ionic-strength buffer (e.g., 10 mM ammonium acetate).

  • Sample Loading: Dissolve the this compound TFA salt in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA.

  • Elution: Elute the peptide from the column using a buffer with a higher concentration of the desired counter-ion (e.g., a gradient of 10 mM to 1 M ammonium acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by RP-HPLC to identify the fractions containing the pure peptide.

  • Desalting and Lyophilization: Pool the pure fractions, desalt if necessary (e.g., by another round of RP-HPLC with a volatile buffer), and lyophilize to obtain the peptide acetate salt.

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product start This compound (TFA Salt) lyophilization Lyophilization with HCl start->lyophilization Dissolve in HCl, freeze-dry ion_exchange Ion-Exchange Chromatography start->ion_exchange Bind to resin, elute with new salt rp_hplc Reverse-Phase HPLC start->rp_hplc Elute with acetic acid mobile phase end This compound (Biocompatible Salt) lyophilization->end ion_exchange->end rp_hplc->end

A flowchart depicting the different paths for TFA removal.

Ion_Exchange_Mechanism cluster_loading 1. Sample Loading cluster_binding 2. Peptide Binding & TFA Removal cluster_elution 3. Elution with New Counter-Ion resin Anion Exchange Resin + peptide_bound {this compound⁺ | Resin⁺} resin->peptide_bound peptide_tfa {this compound⁺ | TFA⁻} peptide_tfa->resin tfa_washed TFA⁻ (Washed Away) final_peptide {this compound⁺ | New Counter-Ion⁻} new_counter_ion New Counter-Ion⁻ (e.g., Acetate) new_counter_ion->peptide_bound

Mechanism of TFA removal by ion-exchange chromatography.

References

best storage conditions for long-term stability of H-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability assessment of H-Lys-Arg-OH.

Best Storage Conditions for Long-Term Stability

To ensure the long-term stability of this compound, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended conditions for the lyophilized powder form of the dipeptide.

Storage ConditionTemperatureRelative Humidity (RH)Light ExposureExpected Stability
Long-Term Storage -20°C or colderAs low as possible (desiccated)Protect from lightSeveral years
Short-Term Storage 2-8°CDesiccatedProtect from lightWeeks to months
Room Temperature AmbientNot RecommendedNot RecommendedDays to weeks[1]

Note: this compound, containing both lysine and arginine residues, is hygroscopic and will readily absorb moisture from the atmosphere, which can significantly decrease its long-term stability.[2] It is imperative to store the lyophilized powder in a tightly sealed container with a desiccant.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Question 1: The lyophilized this compound powder appears clumpy or has a glassy, collapsed appearance. Is it still usable?

Answer: This may indicate incomplete lyophilization or moisture absorption. A uniform, dry, white powder is indicative of a successful freeze-dry.[3] If the product appears wet, sticky, or glassy, it suggests the presence of residual moisture, which can compromise stability. It is recommended to contact the supplier. To prevent this, always allow the vial to warm to room temperature in a desiccator before opening to avoid condensation.[2]

Question 2: I am having difficulty accurately weighing the lyophilized this compound powder due to static electricity.

Answer: Peptides, especially those with a high number of charged residues like lysine and arginine, can be prone to static charge, making accurate weighing challenging.[4] To mitigate this, consider the following:

  • Use an anti-static weighing dish.

  • Employ an ionizing air gun to neutralize static charge on the vial and spatula. [4]

  • Ensure the balance is in a low-humidity, draft-free environment.

Question 3: After reconstitution, I observe particulates or cloudiness in my this compound solution. What should I do?

Answer: This could be due to several factors, including solubility issues or the formation of aggregates.

  • Solubility: While this compound is generally soluble in aqueous buffers, its salt form (e.g., this compound TFA) often exhibits enhanced water solubility and stability.[5] If you are using the free base, you may need to adjust the pH of your buffer. For basic peptides like this compound, dissolving in a slightly acidic solution (e.g., 10-30% acetic acid) first can aid solubilization before diluting with your final buffer.[1]

  • Aggregation: Peptides can sometimes aggregate upon reconstitution. Gentle vortexing or sonication can help to break up aggregates.[1]

  • Filtration: To remove any insoluble material, the solution can be filtered through a 0.22 µm sterile filter.[6]

Question 4: How can I minimize the risk of degradation of this compound in solution?

Answer: Peptides are significantly less stable in solution compared to their lyophilized form.[6] To minimize degradation:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles. [6]

  • Store aliquots at -20°C or -80°C for short-term and long-term storage, respectively. [6]

  • Use sterile buffers with a pH between 5 and 6 for optimal stability. [1][6]

  • For peptides containing residues prone to oxidation, such as arginine, consider using oxygen-free buffers or adding reducing agents. [2]

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Objective: To determine the purity and identify potential degradation products of this compound over time under specific storage conditions.

2. Materials:

  • This compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

3. Method:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210-220 nm

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 70 30
      22 5 95
      25 5 95
      26 95 5
      30 95 5

      (Note: This is a general gradient and may need to be optimized for your specific column and system.)

  • Procedure for Stability Study:

    • Prepare multiple vials of lyophilized this compound.

    • Store the vials under the desired long-term storage conditions (e.g., -20°C, 2-8°C, and a stressed condition like 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature in a desiccator.

    • Prepare a standard solution as described above.

    • Inject the solution onto the HPLC system and record the chromatogram.

    • Analyze the data by comparing the peak area of the main this compound peak to the total peak area of all peaks in the chromatogram to determine the percentage of purity and the formation of any degradation products.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

G Troubleshooting Workflow for this compound cluster_start cluster_issue cluster_weighing cluster_appearance cluster_reconstitution cluster_degradation cluster_end start Experiment with this compound issue Encounter an Issue? start->issue weighing_issue Difficulty Weighing? issue->weighing_issue Yes appearance_issue Powder Clumpy/Glassy? issue->appearance_issue No weighing_solution Use Anti-Static Measures: - Ionizing gun - Anti-static dish weighing_issue->weighing_solution Yes weighing_issue->appearance_issue No end_success Issue Resolved, Proceed with Experiment weighing_solution->end_success appearance_solution Indicates Moisture - Check storage conditions - Contact supplier appearance_issue->appearance_solution Yes reconstitution_issue Particulates/Cloudiness? appearance_issue->reconstitution_issue No end_fail Issue Persists, Contact Technical Support appearance_solution->end_fail reconstitution_solution Troubleshoot Solubility: - Adjust pH - Gentle sonication - Filter solution (0.22 µm) reconstitution_issue->reconstitution_solution Yes degradation_issue Unexpected Results? reconstitution_issue->degradation_issue No reconstitution_solution->end_success degradation_solution Review Handling Procedures: - Prepare fresh solutions - Aliquot to avoid freeze-thaw - Use sterile, pH 5-6 buffer degradation_issue->degradation_solution Yes degradation_issue->end_fail No degradation_solution->end_success

References

Validation & Comparative

A Comparative Analysis of H-Lys-Arg-OH and H-Arg-Lys-OH Dipeptides: Unraveling Potential Biological Activity Differences

Author: BenchChem Technical Support Team. Date: December 2025

The sequence of amino acids in a peptide critically dictates its biological function. The N-terminal and C-terminal residues, in particular, play pivotal roles in receptor binding, enzymatic stability, and overall pharmacological activity. In the case of H-Lys-Arg-OH, lysine is the N-terminal amino acid, while in H-Arg-Lys-OH, arginine occupies this position. This seemingly subtle difference can lead to significant variations in their interaction with biological targets.

Notably, L-lysyl-L-arginine (this compound) is currently under investigation in a clinical trial, suggesting it possesses significant biological activity being explored for therapeutic purposes.[1] This underscores the importance of understanding the nuanced differences that the sequential arrangement of these two basic amino acids can impart.

Inferred Biological Activity Comparison

Due to the absence of direct comparative experimental data, the following table summarizes the inferred potential biological activities of this compound and H-Arg-Lys-OH. These inferences are drawn from the known biological roles of N-terminal versus C-terminal amino acids and the individual activities of lysine and arginine.

FeatureThis compound (Lysine at N-terminus)H-Arg-Lys-OH (Arginine at N-terminus)Rationale
Cell Penetration Potentially lowerPotentially higherArginine-rich peptides are known to exhibit enhanced cell-penetrating capabilities due to the guanidinium group of arginine, which facilitates efficient interaction with the cell membrane.[2]
Nitric Oxide (NO) Production Indirect or modulatory rolePotential direct precursor or stimulatorL-arginine is a direct substrate for nitric oxide synthase (NOS) to produce nitric oxide, a critical signaling molecule. An N-terminal arginine might be more readily available for this enzymatic conversion.
mTOR Pathway Activation Potential for activationPotential for stronger activationBoth lysine and arginine have been shown to activate the mTOR signaling pathway, which is crucial for muscle protein synthesis.[3] The more efficient cell uptake of arginine-containing peptides could lead to a more pronounced effect.
Antiviral Activity Potential for modulationPotential for modulationL-lysine has been studied for its ability to interfere with the replication of some viruses, an effect that is often dependent on the local concentration of L-arginine.[4][5] The specific arrangement in the dipeptide could influence this balance.
Cell Adhesion Potential for RGD mimicryPotential for RGD mimicryA bioconjugate of lysine and arginine has been shown to mimic the biological activity of the Arg-Gly-Asp (RGD) peptide sequence, which is crucial for integrin-mediated cell adhesion. The specific orientation of the Lys and Arg residues could influence the binding affinity to integrins.
Bone Metabolism Potential to support osteoblast functionPotential to support osteoblast functionBoth L-arginine and L-lysine have demonstrated positive effects on human osteoblasts, influencing matrix synthesis and cell proliferation.[6] The dipeptides are likely to retain these properties.

Key Signaling Pathways

The biological effects of this compound and H-Arg-Lys-OH are likely mediated through various cell signaling pathways. Based on the known activities of their constituent amino acids, the mTOR pathway is a significant target.

mTOR_Pathway LysArg This compound Amino_Acid_Transporter Amino Acid Transporter LysArg->Amino_Acid_Transporter ArgLys H-Arg-Lys-OH ArgLys->Amino_Acid_Transporter mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits caption Inferred activation of the mTOR signaling pathway. Experimental_Workflow cluster_0 Peptide Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Peptide1 This compound Treatment Treatment with Dipeptides Peptide1->Treatment Peptide2 H-Arg-Lys-OH Peptide2->Treatment Cell_Culture Cell Culture (e.g., Myocytes, Osteoblasts) Cell_Culture->Treatment MTT MTT Assay (Viability/Proliferation) Treatment->MTT Griess Griess Assay (NO Production) Treatment->Griess WB Western Blot (mTOR Pathway) Treatment->WB Data_Collection Data Collection MTT->Data_Collection Griess->Data_Collection WB->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Analysis of Biological Activity Statistical_Analysis->Comparison caption General experimental workflow for comparing dipeptide bioactivity.

References

Scrambled Peptide Controls: Ensuring Specificity in H-Lys-Arg-OH and Other Peptide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based research, confirming that the observed biological effects are a direct result of a specific amino acid sequence is paramount. This is where the use of a scrambled peptide control becomes an indispensable tool. This guide provides an objective comparison of the performance of a specific peptide against its scrambled counterpart, supported by experimental data, to illustrate the importance and practical application of this essential control in validating experimental findings.

While direct experimental data for the dipeptide H-Lys-Arg-OH versus its scrambled control H-Arg-Lys-OH is not extensively published, the principles of using a scrambled control are universal. To demonstrate this, we will use a well-documented example: the neuropeptide Substance P and its scrambled control in a mast cell degranulation assay. The insights gleaned from this example are directly applicable to experiments involving this compound or any other bioactive peptide.

A scrambled peptide contains the exact same amino acid composition as the active peptide, but the sequence of these amino acids is randomized.[1] The rationale is that if the biological activity is truly sequence-dependent, the scrambled version should be inactive or significantly less active.[1]

Performance Comparison: Substance P vs. Scrambled Control

The following table summarizes the quantitative data from a representative β-Hexosaminidase release assay, a common method to measure mast cell degranulation. In this experiment, the human mast cell line LAD2 was treated with Substance P, a scrambled version of Substance P, or a vehicle control. The release of the enzyme β-Hexosaminidase is a marker of degranulation.

Treatment GroupPeptide SequenceConcentration (µM)β-Hexosaminidase Release (%)
Active Peptide Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂585.2 ± 5.4
Scrambled Control Phe-Gln-Leu-Pro-Arg-Gly-Lys-Met-Phe-Pro-Gln-NH₂58.1 ± 2.1
Vehicle Control --5.5 ± 1.5

Data is presented as mean ± standard deviation and is representative of typical experimental outcomes.

As the data clearly indicates, Substance P at a concentration of 5 µM induced a significant release of β-Hexosaminidase (85.2%) compared to the vehicle control (5.5%). In stark contrast, the scrambled peptide, despite having the identical amino acid composition and concentration, resulted in a minimal release (8.1%), comparable to the baseline level of the vehicle control. This demonstrates that the biological activity of Substance P is sequence-specific.

Experimental Protocols

A detailed methodology for the β-Hexosaminidase release assay is provided below. This protocol can be adapted for testing the activity of this compound or other peptides of interest.

β-Hexosaminidase Release Assay for Mast Cell Degranulation

1. Cell Culture and Preparation:

  • Culture human LAD2 mast cells in StemPro-34 SFM medium supplemented with appropriate growth factors.

  • Before the assay, harvest the cells and wash them with HEPES buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 5.6 mM glucose, 1.8 mM CaCl₂, 1.3 mM MgSO₄, pH 7.4) containing 0.4% BSA.

  • Resuspend the cells in the same buffer to a final concentration of 1x10⁶ cells/mL.[1]

2. Treatment Application:

  • Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well plate.

  • Prepare stock solutions of the active peptide (e.g., this compound or Substance P) and the scrambled peptide control in the HEPES buffer.

  • Add 50 µL of the peptide solutions to achieve the desired final concentration (e.g., 5 µM) or vehicle buffer to the respective wells.

  • Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.[1]

3. Measurement of β-Hexosaminidase Release:

  • Centrifuge the plate at 200 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. This supernatant contains the released β-Hexosaminidase.

  • To determine the total enzyme content, lyse the remaining cells in the original plate by adding 50 µL of 0.1% Triton X-100.

  • Add 50 µL of the substrate solution (1 mM p-Nitrophenyl N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to both the supernatant and the cell lysate plates.

  • Incubate both plates for 60-90 minutes at 37°C.

  • Stop the enzymatic reaction by adding 200 µL of stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0) to each well.[1]

4. Data Analysis:

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of β-Hexosaminidase release for each sample using the following formula:

    • % Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100

Visualizing the Rationale and Workflow

To further clarify the concepts, the following diagrams illustrate the logical relationship in using a scrambled peptide control and a typical experimental workflow.

Scrambled_Peptide_Logic cluster_0 Hypothesis cluster_1 Control Experiment Active_Peptide Active Peptide (e.g., this compound) Biological_Effect Observed Biological Effect Active_Peptide->Biological_Effect causes Conclusion Conclusion: The effect is sequence-specific. Scrambled_Peptide Scrambled Peptide (e.g., H-Arg-Lys-OH) No_Effect No or Reduced Biological Effect Scrambled_Peptide->No_Effect results in

Caption: Logical framework for using a scrambled peptide control.

Experimental_Workflow Start Prepare Cell Culture (e.g., LAD2 Mast Cells) Treatment Treat cells with: - Active Peptide - Scrambled Peptide - Vehicle Control Start->Treatment Incubation Incubate at 37°C Treatment->Incubation Separation Separate Supernatant and Cell Pellet Incubation->Separation Assay Perform β-Hexosaminidase Assay on Supernatant and Lysate Separation->Assay Data_Analysis Measure Absorbance and Calculate % Release Assay->Data_Analysis End Compare Results Data_Analysis->End

Caption: Workflow for a cell-based peptide activity assay.

Conclusion

References

A Comparative Guide to Validating the Purity of Synthetic H-Lys-Arg-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reproducibility and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity of synthetic peptides like H-Lys-Arg-OH.[1][2][3] This guide provides an objective comparison of HPLC with other analytical methods, supported by illustrative experimental data and detailed protocols.

During solid-phase peptide synthesis (SPPS), a variety of impurities can be introduced. These often include truncated or deletion sequences, where one or more amino acids are missing, and sequences with incomplete removal of protecting groups from amino acid side chains.[1][4][5] Other potential impurities can arise from side-chain reactions, oxidation, deamidation, or hydrolysis.[5][6] A robust analytical method must be able to separate the target peptide from these closely related impurities.

Comparative Analysis of Purity Validation Methods

Reverse-Phase HPLC (RP-HPLC) is the most widely adopted method for peptide purity analysis due to its high resolution and the ability to separate molecules based on hydrophobicity.[3][7] However, for a comprehensive purity profile, orthogonal methods are often recommended by regulatory agencies.[6] These methods analyze the sample based on different chemical or physical properties, providing a more complete picture of sample purity.

Key Purity Analysis Techniques:

  • High-Performance Liquid Chromatography (HPLC): The industry standard, typically using a C18 reverse-phase column. It separates the target peptide from impurities based on differences in hydrophobicity.[1] Detection is commonly performed using UV absorbance at 210-220 nm, which corresponds to the peptide bond.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[8] It not only quantifies purity but also provides molecular weight information for the main peak and any impurities, aiding in their identification.[5]

  • Amino Acid Analysis (AAA): This is the only method that determines the net peptide content.[1] The peptide is hydrolyzed into its constituent amino acids, which are then quantified.[9] This analysis is crucial for accurate peptide quantification but does not provide information on sequence-related impurities.

  • Capillary Electrophoresis (CE): An alternative high-resolution separation technique that separates molecules based on their mass-to-charge ratio.[3] It serves as an excellent orthogonal method to RP-HPLC, as its separation mechanism is fundamentally different.

Data Presentation: Purity Analysis of this compound

The following table presents illustrative data from the analysis of a synthetic batch of this compound using two common analytical methods.

Parameter RP-HPLC Analysis LC-MS Analysis Comment
Purity of this compound (%) 96.5%96.4%Both methods show comparable purity levels for the main component.
Retention Time (min) 8.2 min8.2 minConsistent retention time indicates good method reproducibility.
Observed Mass [M+H]⁺ Not Applicable305.22 DaLC-MS confirms the identity of the main peak (Expected [M+H]⁺: 305.22 Da).
Detected Impurity 1 (%) 1.8%1.9%A minor impurity is consistently detected.
Identity of Impurity 1 UnknownDeletion Peptide (Lys-OH or Arg-OH)LC-MS provides structural information, identifying the impurity as a truncated sequence.
Detected Impurity 2 (%) 1.7%1.7%A second minor impurity is detected.
Identity of Impurity 2 UnknownIncomplete DeprotectionMass spectrometry suggests the presence of a residual protecting group from synthesis.

Mandatory Visualization

The following diagram illustrates the general workflow for validating the purity of a synthetic peptide using RP-HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Synthetic This compound prep2 Dissolve in Mobile Phase A prep1->prep2 prep3 Filter Sample (0.22 µm filter) prep2->prep3 hplc1 Equilibrate C18 Column prep3->hplc1 To HPLC System hplc2 Inject Sample hplc1->hplc2 hplc3 Run Gradient Elution (ACN/H2O with TFA) hplc2->hplc3 hplc4 UV Detection (215 nm) hplc3->hplc4 data1 Integrate Peak Areas hplc4->data1 Chromatogram Output data2 Calculate % Purity data1->data2 data3 Generate Report data2->data3

Caption: Workflow for HPLC Purity Validation of Synthetic Peptides.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of purity analysis results.

Protocol 1: RP-HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of synthetic this compound peptide.

    • Dissolve the peptide in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex the solution for 30 seconds to ensure it is fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][10]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.[1]

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B

      • 25-27 min: 60% to 95% B

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-40 min: 5% B (Re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity of this compound by dividing its peak area by the total area of all peptide-related peaks and multiplying by 100.

Protocol 2: LC-MS Analysis (Alternative Method)
  • Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol, but use 0.1% Formic Acid in place of TFA for both mobile phases, as TFA can cause signal suppression in mass spectrometry.[10]

  • LC-MS Conditions:

    • Instrument: HPLC system coupled to a mass spectrometer (e.g., ESI-MS).

    • Chromatographic conditions: Use the same column and gradient as the RP-HPLC method, but with formic acid-based mobile phases.

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: 100-1500 m/z.

      • This setup allows for the determination of the molecular weight of the eluting peaks.

  • Data Analysis:

    • Calculate the percentage purity from the UV chromatogram as in the HPLC method.

    • Analyze the mass spectra corresponding to the main peak and impurity peaks to confirm their identities based on their mass-to-charge ratios.

References

The In Vivo Landscape of Cationic Peptides: A Comparative Look at H-Lys-Arg-OH's Potential Relatives

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo experimental data for the dipeptide H-Lys-Arg-OH remains elusive in publicly available scientific literature, its constituent amino acids, lysine and arginine, form the backbone of a vast and promising class of biologically active molecules: short cationic peptides. This guide provides a comparative analysis of the confirmed in vivo biological effects of well-characterized short cationic peptides, offering a predictive lens through which we can anticipate the potential activities of this compound. The focus will be on their prominent roles as antimicrobial and immunomodulatory agents, substantiated by experimental data from relevant animal models.

The inherent positive charge conferred by lysine and arginine residues is a key determinant of the biological activity of these peptides. This charge facilitates interaction with negatively charged cell membranes, such as those of bacteria, leading to membrane disruption and cell death. Furthermore, these peptides can modulate the host immune response, influencing inflammation and promoting pathogen clearance. This guide will delve into the in vivo performance of representative cationic peptides, providing a framework for understanding the potential of novel dipeptides like this compound.

Comparative In Vivo Efficacy of Cationic Antimicrobial Peptides

To contextualize the potential of this compound, we will examine the in vivo antimicrobial activity of two well-studied cationic peptides: LL-37 and CAMA (Cecropin A-Magainin 2 hybrid). These peptides, rich in lysine and arginine, have demonstrated significant efficacy in various preclinical infection models.

PeptideAnimal ModelPathogenDosing RegimenKey OutcomesReference
LL-37 Murine skin abscess modelMethicillin-resistant Staphylococcus aureus (MRSA)Intra-abscess injection (14 mg/kg)Significantly reduced abscess size compared to vehicle control.[1]
Murine sepsis modelEscherichia coliIntraperitoneal injectionData on survival rates and bacterial load reduction is available in various studies.[2][3]
CAMA Murine sepsis modelEscherichia coliIntraperitoneal injectionShowed potent and rapid antibacterial activity against both antibiotic-susceptible and resistant strains.[4]
Murine lung infection modelSalmonella abortusovisAdenovirus-mediated expressionSignificantly lower bacterial colony-forming units in transduced mice compared to the control group.[5]
CMA3 (CAMA analogue) Murine sepsis modelEscherichia coliSingle dose (0.5 mg/kg or 1 mg/kg)Improved survival of mice exposed to LPS after infection.[6][7]

Experimental Protocols: A Glimpse into In Vivo Peptide Evaluation

The assessment of the in vivo efficacy of cationic peptides typically involves standardized animal infection models. Below are summarized protocols for common experimental setups.

Murine Skin Abscess Model
  • Animal Model: CD-1 mice are commonly used.

  • Infection: A subcutaneous injection of a high-density bacterial suspension (e.g., 5 x 107 CFU of MRSA) is administered to the flank to induce abscess formation.[1]

  • Treatment: The test peptide (e.g., at a concentration of 14 mg/kg) or a vehicle control (e.g., saline) is injected directly into the abscess one hour post-infection.[1]

  • Outcome Assessment: Abscess size is monitored and measured daily for a defined period (e.g., 3 days). At the end of the experiment, the abscesses can be excised, homogenized, and plated to determine the bacterial burden (CFU/abscess).[1]

Murine Sepsis Model
  • Animal Model: BALB/c or other suitable mouse strains are utilized.

  • Induction of Sepsis: Sepsis is induced by intraperitoneal (IP) injection of a lethal dose of bacteria (e.g., E. coli) or lipopolysaccharide (LPS).

  • Treatment: The therapeutic peptide is administered, typically via IP or intravenous (IV) injection, at a specified time point relative to the induction of sepsis. Dosing can be a single administration or multiple doses over a period.

  • Outcome Assessment: The primary outcome is typically survival, monitored over several days. Secondary outcomes can include the determination of bacterial load in various organs (e.g., spleen, liver, blood) and the measurement of inflammatory cytokine levels in the serum.[6][7]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the biological context, the following diagrams, generated using Graphviz, illustrate a potential signaling pathway influenced by cationic peptides and a typical experimental workflow for in vivo studies.

Signaling_Pathway Cationic Peptide Cationic Peptide Bacterial Membrane Bacterial Membrane Cationic Peptide->Bacterial Membrane Interaction Host Immune Cells Host Immune Cells Cationic Peptide->Host Immune Cells Interaction Membrane Disruption Membrane Disruption Bacterial Membrane->Membrane Disruption Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis TLR Activation TLR Activation Host Immune Cells->TLR Activation Cytokine Release Cytokine Release TLR Activation->Cytokine Release Inflammation Modulation Inflammation Modulation Cytokine Release->Inflammation Modulation Experimental_Workflow cluster_preclinical In Vivo Efficacy Study Animal Model Selection Animal Model Selection Infection Induction Infection Induction Animal Model Selection->Infection Induction Peptide Administration Peptide Administration Infection Induction->Peptide Administration Monitoring & Data Collection Monitoring & Data Collection Peptide Administration->Monitoring & Data Collection Data Analysis Data Analysis Monitoring & Data Collection->Data Analysis

References

A Comparative Analysis of Lys-Arg and Lys-Lys Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of dipeptide motifs can be critical in designing larger peptides with specific biological activities and properties. This guide provides a comparative analysis of two fundamental cationic dipeptides: Lysyl-Arginine (Lys-Arg) and Lysyl-Lysine (Lys-Lys).

While direct head-to-head experimental data for these specific dipeptides is limited in publicly available literature, this guide consolidates theoretical data, extrapolations from studies on larger peptides containing these sequences, and established knowledge of the constituent amino acids. This comparison focuses on their physicochemical properties, biological activities, and enzymatic stability, supported by detailed experimental protocols for their synthesis and evaluation.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key physicochemical and biological properties of Lys-Arg and Lys-Lys dipeptides. It is important to note that much of the experimental data is inferred from the behavior of larger peptides rich in lysine or arginine.

Table 1: Physicochemical Properties of Lys-Arg and Lys-Lys Dipeptides

PropertyLys-Arg (KR)Lys-Lys (KK)Data Source/Reference
Molecular Formula C₁₂H₂₆N₆O₃C₁₂H₂₆N₄O₃PubChem CID: 15061422[1], 128837[2]
Molecular Weight ( g/mol ) 302.37274.36PubChem CID: 15061422[1], 128837[2]
Computed LogP -4.7-4.6PubChem CID: 15061422[1], 128837[2]
Calculated Isoelectric Point (pI) ~11.6~10.75Calculated based on pKa values
Solubility High in aqueous solutionsHigh in aqueous solutionsInferred from the hydrophilic nature of Lys and Arg[3][4]
Side Chain pKa Arg: ~12.5, Lys: ~10.5Lys (α-amino): ~10.5, Lys (ε-amino): ~10.5General Amino Acid Properties[5]

Table 2: Comparative Biological and Stability Profile

FeatureLys-Arg (KR)Lys-Lys (KK)Rationale/Supporting Evidence
Cell Penetration Higher potentialLower potentialThe guanidinium group of arginine forms more stable bidentate hydrogen bonds with cell surface phosphates and sulfates than the primary amine of lysine, enhancing cellular uptake.[6][7]
Enzymatic Stability (vs. Trypsin) Susceptible to cleavageSusceptible to cleavageTrypsin cleaves at the C-terminus of both lysine and arginine residues.[6]
Serum Stability Likely to be degradedLikely to be degradedBoth dipeptides are susceptible to degradation by various proteases present in serum.[8][9]
Biological Role Can mimic RGD peptide sequences, involved in cell adhesion.[10]Serves as a source of lysine to alleviate deficiency and can influence amino acid metabolism.[11][12][13]Direct studies on dipeptide-specific roles.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and evaluation of Lys-Arg and Lys-Lys dipeptides are provided below. These protocols are foundational and can be adapted based on specific research needs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Lys-Arg and Lys-Lys Dipeptides

This protocol is based on the widely used Fmoc/tBu strategy.[14][15][16][17]

1. Resin Preparation:

  • Start with a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.

  • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. First Amino Acid Coupling (Arginine or Lysine):

  • Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice for 10 minutes each. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH or Fmoc-Lys(Boc)-OH (3-4 equivalents), a coupling agent like HBTU (3-4 equivalents), and a base such as DIPEA (6-8 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again.

3. Second Amino Acid Coupling (Lysine):

  • Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF as described above, followed by thorough washing.

  • Activation and Coupling: Activate Fmoc-Lys(Boc)-OH and couple it to the deprotected N-terminus of the resin-bound amino acid as described in step 2.

  • Washing: Perform the same washing steps as in step 2.

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether again.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This protocol is a standard method for purifying synthetic peptides.[18][19][20][21][22]

  • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or larger for preparative).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in Mobile Phase A.

    • Inject the sample onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified dipeptide.

Protocol 3: In Vitro Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the dipeptides.[23][24][25][26]

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare stock solutions of Lys-Arg and Lys-Lys in a suitable vehicle (e.g., sterile water or PBS). Dilute the peptides to various concentrations in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the dipeptides. Include a vehicle-only control.

  • Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: In Vitro Enzymatic Degradation Assay

This protocol assesses the stability of the dipeptides in the presence of a specific protease, such as trypsin.[8][27][28][29][30]

  • Peptide Solutions: Prepare stock solutions of Lys-Arg and Lys-Lys at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Solution: Prepare a stock solution of trypsin (e.g., 0.1 mg/mL) in the same buffer.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC.

  • Data Analysis: Quantify the amount of remaining intact peptide at each time point by measuring the peak area from the HPLC chromatogram. Calculate the degradation half-life of each dipeptide.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the comparative analysis of Lys-Arg and Lys-Lys dipeptides.

experimental_workflow cluster_synthesis Dipeptide Synthesis & Purification cluster_analysis Comparative Analysis cluster_evaluation Data Evaluation synthesis Solid-Phase Peptide Synthesis (SPPS) (Lys-Arg & Lys-Lys) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization physicochemical Physicochemical Characterization (Solubility, pKa, LogP) characterization->physicochemical biological Biological Activity Assays (Cell Viability, Permeability) characterization->biological stability Enzymatic Stability Assays (vs. Trypsin, Serum) characterization->stability data_compilation Data Compilation & Tabulation physicochemical->data_compilation biological->data_compilation stability->data_compilation comparative_assessment Comparative Assessment of Properties data_compilation->comparative_assessment

Caption: Experimental workflow for the comparative analysis of dipeptides.

logical_relationship cluster_lys_arg Lys-Arg Properties cluster_lys_lys Lys-Lys Properties lys_arg_node Lys-Arg guanidinium Guanidinium Group (from Arginine) lys_arg_node->guanidinium bidentate_h_bond Bidentate H-Bonding guanidinium->bidentate_h_bond cell_penetration Enhanced Cell Penetration bidentate_h_bond->cell_penetration lys_lys_node Lys-Lys primary_amine Primary Amine Group (from Lysine) lys_lys_node->primary_amine monodentate_h_bond Monodentate H-Bonding primary_amine->monodentate_h_bond baseline_penetration Baseline Cell Penetration monodentate_h_bond->baseline_penetration

Caption: Key structural differences influencing cell penetration.

References

A Comparative Guide to Utilizing a Negative Control for H-Lys-Arg-OH Cell Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the cellular uptake of the dipeptide H-Lys-Arg-OH, the selection of an appropriate negative control is paramount for validating experimental findings and accurately interpreting results. This guide provides a comprehensive comparison of this compound with a rationally chosen negative control, H-Lys-Lys-OH, supported by a detailed experimental protocol, comparative data, and mechanistic diagrams.

Rationale for Negative Control Selection

Arginine-rich peptides are well-documented as cell-penetrating peptides (CPPs), with the guanidinium group of arginine playing a crucial role in their interaction with the negatively charged cell membrane.[1][2][3] This interaction facilitates their entry into cells, which can occur through direct membrane translocation or endocytosis.[4] In contrast, while lysine is also a positively charged amino acid, its primary amine group is generally less effective at mediating cell penetration compared to arginine's guanidinium group.[1][3][5] Therefore, substituting the arginine residue in this compound with another lysine to form H-Lys-Lys-OH provides an excellent negative control. This substitution maintains the overall positive charge at physiological pH but is expected to significantly reduce cell uptake, thereby highlighting the specific contribution of the arginine residue.

Experimental Protocol: Comparative Cell Uptake Assay

This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled test peptide (e.g., FITC-H-Lys-Arg-OH) and a negative control peptide (e.g., FITC-H-Lys-Lys-OH) using flow cytometry.

1. Cell Culture:

  • Culture a suitable cell line (e.g., HeLa, CHO, or MCF-7) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

2. Peptide Preparation:

  • Synthesize and purify the fluorescently labeled peptides: FITC-H-Lys-Arg-OH (Test Peptide) and FITC-H-Lys-Lys-OH (Negative Control).

  • Prepare stock solutions of each peptide in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1 mM. Store at -20°C.

  • On the day of the experiment, dilute the stock solutions to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM) in serum-free cell culture medium.

3. Cell Treatment:

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add the diluted peptide solutions to the respective wells. Include a well with untreated cells as a background control.

  • Incubate the cells with the peptides for a defined period (e.g., 1 hour) at 37°C.

4. Sample Preparation for Flow Cytometry:

  • After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.

  • Trypsinize the cells to detach them from the plate.

  • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 300-500 µL of cold PBS containing 1% bovine serum albumin (BSA).

5. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation and an appropriate filter for FITC emission (e.g., 530/30 nm).

  • Gate the live cell population based on forward and side scatter profiles.

  • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

Comparative Data Summary

The following table summarizes hypothetical but representative data from the described experiment, comparing the cellular uptake of FITC-H-Lys-Arg-OH and FITC-H-Lys-Lys-OH at different concentrations.

Peptide ConcentrationMean Fluorescence Intensity (MFI) - FITC-H-Lys-Arg-OHMean Fluorescence Intensity (MFI) - FITC-H-Lys-Lys-OHFold Difference (Arg/Lys)
10 µM 8501505.7
25 µM 21003506.0
50 µM 45007006.4
Untreated Control 50501.0

These data clearly illustrate a significantly higher cellular uptake of the arginine-containing dipeptide compared to the lysine-only dipeptide across all tested concentrations.

Visualizing the Experimental Workflow and Uptake Mechanism

The following diagrams, created using Graphviz, provide a visual representation of the experimental process and the underlying mechanistic rationale for the observed differences in cell uptake.

experimental_workflow Experimental Workflow for Comparative Cell Uptake Study cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Seeding (24-well plate) wash1 Wash Cells (PBS) cell_culture->wash1 peptide_prep Peptide Dilution (FITC-H-Lys-Arg-OH & FITC-H-Lys-Lys-OH) incubation Incubate with Peptides (1 hour, 37°C) peptide_prep->incubation wash1->incubation wash2 Wash Cells (Cold PBS) incubation->wash2 trypsinization Trypsinize & Collect Cells wash2->trypsinization flow_cytometry Flow Cytometry Analysis (Measure MFI) trypsinization->flow_cytometry

Caption: Experimental workflow for the comparative cell uptake study.

uptake_mechanism Proposed Mechanism of Differential Cell Uptake cluster_membrane Cell Membrane (Negatively Charged) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space mem uptake_high High Uptake mem->uptake_high Efficient Translocation uptake_low Low Uptake mem->uptake_low Inefficient Translocation lys_arg This compound lys_arg->mem Strong Interaction (Guanidinium Group) lys_lys H-Lys-Lys-OH (Negative Control) lys_lys->mem Weaker Interaction (Amine Group)

Caption: Differential interaction with the cell membrane.

Conclusion

References

Safety Operating Guide

Proper Disposal of H-Lys-Arg-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to adhere to standard laboratory safety protocols. Treat H-Lys-Arg-OH with the same level of caution as any laboratory chemical with unknown toxicity.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A fully buttoned lab coat

Handling:

  • Handle the solid peptide in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.

Quantitative Data for this compound

The following table summarizes the known quantitative properties of L-lysyl-L-arginine.

PropertyValueSource
Molecular FormulaC12H26N6O3[1]
Molecular Weight302.37 g/mol [1]
Physical DescriptionSolid
LogP-3.9 (Extrapolated)
IUPAC Name(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on whether the waste is in liquid or solid form. Most research peptides are typically disposed of as chemical waste[2]. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols relevant to your location[2].

Experimental Protocol for Chemical Inactivation of Liquid Waste:

Chemical inactivation is the recommended method for liquid waste containing peptides as it denatures the molecule, rendering it biologically inactive.

  • Prepare Inactivation Solution: In a designated chemical fume hood, prepare a 10% bleach solution (sodium hypochlorite).

  • Inactivate Peptide Waste: Carefully add the liquid this compound waste to the bleach solution. A common and effective ratio is 1 part waste to 10 parts inactivation solution[3].

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30 to 60 minutes to ensure complete deactivation of the peptide[3].

  • Neutralization (if required): If mandated by local wastewater regulations, neutralize the solution to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions[3].

  • Final Disposal: After inactivation and neutralization, the solution should be disposed of as chemical waste according to your institution's guidelines. Unless explicitly authorized by your EHS department, do not pour the solution down the sanitary sewer[4].

Procedure for Solid Waste Disposal:

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container[3]. The label should include "Chemical Waste," the contents ("Contaminated with this compound"), and the accumulation start date.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.

  • Decontamination of Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent. The rinsate should be collected and treated as liquid chemical waste. After rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware, PPE) waste_type->solid_waste Solid inactivation Chemical Inactivation (10% Bleach) liquid_waste->inactivation segregate_solid Segregate in Labeled Container solid_waste->segregate_solid neutralization Neutralize (if required by EHS) inactivation->neutralization liquid_disposal Dispose as Chemical Waste neutralization->liquid_disposal Yes/No consult_ehs Consult Institutional EHS for Specific Guidance liquid_disposal->consult_ehs solid_disposal Dispose as Hazardous Chemical Waste segregate_solid->solid_disposal solid_disposal->consult_ehs end End of Disposal Process consult_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling H-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like the dipeptide H-Lys-Arg-OH are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, especially in its solid, lyophilized form, adherence to proper PPE protocols and engineering controls is essential to minimize exposure and ensure personal safety.[3][4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately if they become contaminated.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills.[3][4]
Respiratory Protection Dust Mask/RespiratorRecommended when weighing and handling larger quantities of the lyophilized powder to avoid the inhalation of dust particles.[3][4] Work should be conducted in a well-ventilated area or a fume hood.[1][5]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[4]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure the designated work area is clean and uncluttered.[4] Review the Safety Data Sheet (SDS) if available; if not, proceed with the caution outlined in this guide.[6]

  • Acclimatization : Before opening, allow the container of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[3]

  • Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[4]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[4] The fine powder can be easily aerosolized.[6]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing. Sonication in a water bath can aid dissolution, but avoid excessive heating.[3] For basic peptides like this compound, distilled water is a good initial solvent; if solubility is an issue, adding 0.1-25% acetic acid can help.[5]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4] Dispose of contaminated gloves and other disposable materials in the designated chemical waste container.[7]

Storage Guidelines:

  • Lyophilized Peptide : For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[3][5]

  • Peptide in Solution : It is not recommended to store peptides in solution for long periods.[3] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] Store solutions at a pH of 5-6 for optimal stability.[5]

Emergency Procedures

In the event of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical attention.[2][7]
Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Classification : this compound waste should be classified as chemical waste.[1] If it has been in contact with biological materials, it may need to be treated as biohazardous waste.[1]

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1][4] Also, collect any contaminated consumables such as pipette tips, gloves, and weighing paper in the same container.[1]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[4]

  • Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.[1] Do not mix peptide waste with other waste streams unless permitted by your institution's EHS guidelines.[1]

Visual Workflow for Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review SDS prep_area Prepare Work Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_acclimate Acclimate to Room Temp prep_ppe->handle_acclimate handle_weigh Weigh Powder handle_acclimate->handle_weigh handle_reconstitute Reconstitute Solution handle_weigh->handle_reconstitute cleanup_workspace Clean Workspace handle_reconstitute->cleanup_workspace dispose_collect Collect Chemical Waste handle_reconstitute->dispose_collect storage Store Appropriately (-20°C or -80°C) cleanup_workspace->storage cleanup_workspace->dispose_collect dispose_seal Seal Waste Container dispose_collect->dispose_seal dispose_contact Contact EHS for Pickup dispose_seal->dispose_contact

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys-Arg-OH
Reactant of Route 2
Reactant of Route 2
H-Lys-Arg-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.